molecular formula C5H11NO2 B3195210 (2S)-2-(methylamino)butanoic acid CAS No. 88930-11-4

(2S)-2-(methylamino)butanoic acid

カタログ番号: B3195210
CAS番号: 88930-11-4
分子量: 117.15 g/mol
InChIキー: CQJAWZCYNRBZDL-BYPYZUCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(methylamino)butanoic acid is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(methylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(methylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(methylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJAWZCYNRBZDL-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(S)-2-(methylamino)butanoic acid: An In-Depth Technical Guide to Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-(methylamino)butanoic acid, an N-methylated α-amino acid, represents a significant structural motif in various biologically active molecules and pharmaceutical intermediates. The incorporation of an N-methyl group can enhance a peptide's metabolic stability, membrane permeability, and oral bioavailability by reducing susceptibility to enzymatic degradation and altering conformational preferences.[1] This guide provides a comprehensive overview of key enantioselective strategies for the synthesis of (S)-2-(methylamino)butanoic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical execution of three principal approaches: asymmetric synthesis using chiral auxiliaries, biocatalytic reductive amination, and N-methylation of a chiral precursor.

I. Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a robust and well-established strategy for the stereocontrolled synthesis of α-amino acids.[2] In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

A. Principle of Operation: Diastereoselective Alkylation

This strategy typically involves the alkylation of a glycine or alanine enolate derivative attached to a chiral auxiliary. The steric hindrance imposed by the auxiliary directs the approach of the electrophile (in this case, an ethylating agent) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary and N-methylation yields the target molecule. Pseudoephenamine has proven to be a highly effective chiral auxiliary in this context, notable for high diastereoselectivities and mild cleavage conditions.[3]

B. Experimental Workflow: Pseudoephenamine-Mediated Synthesis

The overall workflow involves the coupling of the chiral auxiliary to an amino acid, formation of a Schiff base to activate the α-proton, diastereoselective alkylation, and finally, removal of the auxiliary.

G cluster_0 Synthesis of (S)-2-aminobutanoic acid precursor cluster_1 N-Methylation Start N-Boc-(S)-Alanine Step1 Couple with (1S,2S)-Pseudoephenamine Start->Step1 Step2 N-Boc Deprotection Step1->Step2 Step3 Form Pivaldimine Schiff Base Step2->Step3 Step4 Deprotonation (e.g., LDA) to form Chiral Enolate Step3->Step4 Step5 Diastereoselective Alkylation with Ethyl Iodide Step4->Step5 Step6 Hydrolysis to remove auxiliary and imine Step5->Step6 Product_A (S)-2-aminobutanoic acid Step6->Product_A Step7 Reductive Amination with Formaldehyde Product_A->Step7 Final_Product (S)-2-(methylamino)butanoic acid Step7->Final_Product

Caption: Workflow for chiral auxiliary-mediated synthesis.

C. Detailed Protocol: Diastereoselective Alkylation of a Pseudoephenamine Alaninamide

This protocol is adapted from the methodology described for the synthesis of quaternary α-methyl α-amino acids, which can be modified for the synthesis of the desired secondary amino acid.[3]

  • Synthesis of the Pseudoephenamine Alaninamide Pivaldimine:

    • Couple N-Boc-(S)-alanine with (1S,2S)-pseudoephenamine using a mixed anhydride method (e.g., pivaloyl chloride).

    • Deprotect the N-Boc group using HCl in a suitable solvent.

    • Form the pivaldimine Schiff base by reacting the resulting amide with pivaldehyde.

  • Diastereoselective Alkylation:

    • Dissolve the pseudoephenamine alaninamide pivaldimine in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

    • Add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.

    • Introduce ethyl iodide as the electrophile and allow the reaction to proceed to completion, monitoring by TLC.

  • Hydrolysis and Isolation:

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Acidify the mixture with 1 N HCl to hydrolyze the imine and the auxiliary.

    • Isolate the resulting (S)-2-aminobutanoic acid using standard extraction and purification techniques.

D. Subsequent N-Methylation

The resulting (S)-2-aminobutanoic acid can then be N-methylated. A common and effective method is reductive amination.[4][5]

  • Reductive Amination:

    • Dissolve (S)-2-aminobutanoic acid in an aqueous solution.

    • Add an excess of aqueous formaldehyde.

    • Introduce a reducing agent, such as sodium cyanoborohydride or zinc dust, while maintaining the pH.[5]

    • Monitor the reaction for the disappearance of the starting material.

    • Purify the final product, (S)-2-(methylamino)butanoic acid, by chromatography or crystallization.

Strategy ComponentReagentsTypical Diastereomeric/Enantiomeric ExcessReference
Diastereoselective Alkylation(1S,2S)-Pseudoephenamine, LDA, Ethyl Iodide>95% de[3]
N-MethylationFormaldehyde, NaBH3CN or ZnRacemization-free under controlled conditions[1][5]

II. Biocatalytic Asymmetric Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that can catalyze the asymmetric reduction of imines to chiral amines, making them ideal for the synthesis of N-substituted α-amino acids.[6]

A. Principle of Operation: Direct Enantioselective Synthesis

This approach involves the direct, one-pot reaction of a prochiral α-keto acid (2-ketobutanoic acid) with methylamine and an IRED enzyme. The enzyme's chiral active site orients the transiently formed imine intermediate, and the cofactor (NAD(P)H) delivers a hydride to one face of the imine, resulting in the formation of the (S)-enantiomer of the product with high enantiomeric excess.

B. Experimental Workflow: IRED-Catalyzed Reductive Amination

G Start 2-Ketobutanoic acid + Methylamine Step1 Incubate with IRED and Cofactor (e.g., NADPH) Start->Step1 Step2 Cofactor Regeneration System (e.g., Glucose Dehydrogenase/Glucose) Step1->Step2 Step3 Reaction Monitoring (e.g., HPLC) Step2->Step3 Step4 Product Isolation and Purification Step3->Step4 Final_Product (S)-2-(methylamino)butanoic acid Step4->Final_Product G Start (S)-2-aminobutanoic acid Step1 Reaction with Formaldehyde to form Schiff Base (transient) Start->Step1 Step2 Reduction with NaBH3CN or similar reducing agent Step1->Step2 Step3 Work-up and Purification Step2->Step3 Final_Product (S)-2-(methylamino)butanoic acid Step3->Final_Product

Sources

An In-depth Technical Guide to the Biological Activity and Applications of (2S)-2-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-2-(methylamino)butanoic acid, a chiral N-methylated amino acid, represents a unique building block in the design of novel therapeutics and bioactive peptides. While direct pharmacological data on this specific molecule is limited, its structural characteristics—N-methylation and a butanoic acid side chain—place it at the intersection of several key areas in medicinal chemistry and chemical biology. This technical guide provides a comprehensive analysis of the potential biological significance of (2S)-2-(methylamino)butanoic acid by examining the profound impact of N-methylation on the physicochemical, pharmacokinetic, and pharmacodynamic properties of amino acids and peptides. We will explore its role as a chiral building block, its potential to modulate biological systems, and provide detailed experimental protocols for its incorporation into peptide synthesis and subsequent biological evaluation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the unique properties of (2S)-2-(methylamino)butanoic acid in their scientific endeavors.

Introduction to (2S)-2-(methylamino)butanoic acid: A Unique Molecular Scaffold

(2S)-2-(methylamino)butanoic acid, also known as N-methyl-L-2-aminobutanoic acid, is a non-proteinogenic α-amino acid. Its structure is characterized by a chiral center at the alpha-carbon with the (S)-configuration, a methyl group attached to the alpha-amino group, and an ethyl group as the side chain.

The most defining feature of this molecule is the N-methylation. The addition of a methyl group to the nitrogen atom of an amino acid is a subtle yet powerful modification that significantly alters its physicochemical properties and biological activities.[1] This modification is found in a wide array of organisms, playing a crucial role in regulating protein function, enhancing metabolic stability, and modulating cellular signaling pathways.[1] In the realm of drug discovery, the strategic incorporation of N-methylated amino acids into therapeutic peptides has emerged as a powerful strategy to enhance their efficacy, bioavailability, and resistance to enzymatic degradation.[1][2][3]

Table 1: Physicochemical Properties of (2S)-2-(methylamino)butanoic acid

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem CID: 12571757[4]
Molecular Weight 117.15 g/mol PubChem CID: 12571757[4]
IUPAC Name (2S)-2-(methylamino)butanoic acidPubChem CID: 12571757[4]
Synonyms (S)-2-(Methylamino)butanoic acid, N-methyl-L-2-aminobutanoic acidPubChem CID: 12571757[4]
CAS Number 88930-11-4PubChem CID: 12571757[4]
Predicted LogP 0.069ChemScene[5]
Topological Polar Surface Area (TPSA) 49.33 ŲChemScene[5]

The Foundational Role of N-Methylation in Modulating Biological Activity

The introduction of a methyl group on the amide nitrogen of an amino acid residue within a peptide backbone has profound consequences for its structure and function. This modification is a cornerstone of peptidomimetic design, aiming to overcome the inherent limitations of natural peptides as therapeutic agents.

Impact on Physicochemical and Pharmacokinetic Properties

N-methylation significantly enhances the drug-like properties of peptides:

  • Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide.[2][3][6]

  • Enhanced Membrane Permeability and Oral Bioavailability: By replacing an amide N-H proton with an N-methyl group, the hydrogen bonding capacity is reduced. This leads to a decrease in the polarity of the peptide backbone and can favor the adoption of conformations that shield the remaining polar groups, thus enhancing lipophilicity and the ability to cross biological membranes.[2][3][6]

  • Conformational Rigidity: The N-methyl group restricts the rotation around the Cα-C bond, leading to a more constrained peptide backbone. This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[1][2][3]

Influence on Pharmacodynamic Properties

The conformational constraints imposed by N-methylation can have a dramatic effect on how a peptide interacts with its biological target:

  • Modulation of Receptor Affinity and Selectivity: By pre-organizing the peptide into a specific three-dimensional structure, N-methylation can enhance its binding affinity for the target receptor. Furthermore, this conformational restriction can lead to increased selectivity for a particular receptor subtype.

  • Conversion of Agonists to Antagonists: The subtle change in conformation induced by N-methylation can sometimes be sufficient to convert a receptor agonist into an antagonist, or vice versa. This provides a powerful tool for fine-tuning the pharmacological profile of a bioactive peptide.

Potential Biological Activities of (2S)-2-(methylamino)butanoic acid

As a Potential Neuromodulator

The butanoic acid moiety is a core structure in the major inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Although (2S)-2-(methylamino)butanoic acid is an α-amino acid and not a γ-amino acid, its structural resemblance suggests that it could potentially interact with neuronal receptors or transporters. Further investigation would be required to determine if it exhibits any agonist or antagonist activity at GABA receptors or other neurotransmitter systems.

As a Chiral Building Block for Bioactive Molecules

The primary and most significant role of (2S)-2-(methylamino)butanoic acid in the current scientific landscape is as a chiral building block in asymmetric synthesis.[7][][9] Its well-defined stereochemistry and the presence of the N-methyl group make it a valuable precursor for the synthesis of complex chiral molecules, including:

  • Peptidomimetics with Enhanced Properties: As discussed extensively, its incorporation into peptide sequences can confer improved stability, permeability, and receptor selectivity.[2][3][10]

  • Novel Pharmaceutical Agents: The butanoic acid scaffold is present in various bioactive compounds. The introduction of the N-methylated chiral center could lead to the discovery of novel drugs with unique pharmacological profiles.

Experimental Protocols: A Practical Guide

Incorporation of (2S)-2-(methylamino)butanoic acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain using SPPS requires modified coupling protocols to overcome the steric hindrance of the secondary amine.

Objective: To covalently link (2S)-2-(methylamino)butanoic acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected (2S)-2-(methylamino)butanoic acid

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group of the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Activation of Fmoc-(2S)-2-(methylamino)butanoic acid: In a separate vessel, dissolve Fmoc-(2S)-2-(methylamino)butanoic acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-4 hours. The progress of the reaction can be monitored using a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the desired sequence.

Causality Behind Experimental Choices:

  • Use of HATU/HBTU: These are highly efficient coupling reagents that are particularly effective for sterically hindered amino acids like N-methylated residues.

  • Increased Equivalents and Coupling Time: The use of a higher excess of the N-methylated amino acid and coupling reagents, along with an extended reaction time, is often necessary to drive the reaction to completion due to the reduced nucleophilicity of the secondary amine.

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that facilitates the activation of the carboxylic acid without causing unwanted side reactions.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Peptide (1-4 hours) Wash1->Coupling Activation Activate Fmoc-(2S)-2-(methylamino)butanoic acid (HATU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Proceed to Next Amino Acid or Cleave Peptide Wash2->Next_Cycle

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing (2S)-2-(methylamino)butanoic acid.

General Workflow for Biological Activity Screening

Once a peptide or small molecule incorporating (2S)-2-(methylamino)butanoic acid has been synthesized, a systematic approach is required to evaluate its biological activity.

Biological_Screening_Workflow Synthesis Synthesis and Purification of Compound containing (2S)-2-(methylamino)butanoic acid In_Vitro_Assays In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Signaling Pathway Activation, Cytotoxicity) In_Vitro_Assays->Cell_Based_Assays Lead_Identification Lead Compound Identification Cell_Based_Assays->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Lead_Identification->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (ADME) Lead_Identification->Pharmacokinetics Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Pharmacokinetics->Preclinical_Development

Caption: A general workflow for the screening and development of bioactive compounds.

Conclusion and Future Perspectives

(2S)-2-(methylamino)butanoic acid is a valuable chiral building block for the synthesis of novel peptides and small molecules with potentially enhanced therapeutic properties. While direct biological data on the free amino acid is scarce, the well-documented effects of N-methylation provide a strong rationale for its use in medicinal chemistry. The ability to increase metabolic stability, enhance cell permeability, and modulate the conformational landscape of peptides makes (2S)-2-(methylamino)butanoic acid and other N-methylated amino acids powerful tools in the design of next-generation therapeutics.[1] Future research should focus on the systematic evaluation of peptides containing this residue to fully elucidate its impact on their biological activity and to unlock its potential in the development of new drugs for a wide range of diseases.

References

  • The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe - Benchchem.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]

  • Metabolic Fate of 2-Amino-4-(ethylseleno)butanoic Acid: A Technical Guide - Benchchem.
  • Shiba, K., Mori, H., & Hisada, K. (1988). 2-amino-2-methyl-butanoic acid (2-AMB). A potential tumor-seeking agent. Kaku Igaku, 25(6), 635-642. [Link]

  • Pohl, J., & Vágner, J. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 28(9), 3768. [Link]

  • PubChem. (n.d.). Butanoic acid, 2-(methylamino)-, (S)-. Retrieved March 13, 2026, from [Link]

  • Zhao, J. Y., Gao, F., Wu, M., & Xiao, Z. (2022). Metabolic pathway for the (S)-2-methylbutanoic acid production on basis of L-isoleucine catabolism. ResearchGate. [Link]

  • Ovchinnikov, M. V., & Krit, N. A. (2015). Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. Retrieved March 13, 2026, from [Link]

  • Gomes, P. A. C., & Fernandes, P. A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4725. [Link]

  • Tadesse, S., & Tadesse, S. (2024). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. International Journal of Molecular Sciences, 25(7), 4001. [Link]

  • de Figueiredo, R. M. (2022). Amino Acids as Chiral Building Blocks. ResearchGate. [Link]

  • Bremner, J. B., & Samosorn, S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(10), 849-869. [Link]

Sources

The Functional Blueprint of N-Methyl-alpha-aminobutyric Acid (N-Me-Abu) in Biological Systems and Peptidomimetic Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-alpha-aminobutyric acid (N-Me-Abu, or Me-ABU) is a rare, non-proteinogenic amino acid characterized by an ethyl side chain and an N-methylated secondary amine. While largely absent from mammalian ribosomally synthesized proteins, N-Me-Abu has emerged as a critical structural motif in marine-derived cyclopeptides and a highly valuable building block in rational drug design. By eliminating a hydrogen bond donor and introducing steric bulk, N-Me-Abu radically alters peptide backbone dynamics—enforcing cis-amide conformations, enhancing lipophilicity, and conferring near-absolute resistance to proteolytic cleavage. This whitepaper synthesizes the biological occurrence, pharmacological utility, and synthetic incorporation protocols of N-Me-Abu for researchers and drug development professionals.

Chemical Ontology and Physicochemical Profiling

The structural uniqueness of N-Me-Abu lies in its minimal yet highly disruptive aliphatic side chain combined with N-methylation. Unlike its non-methylated counterpart (alpha-aminobutyric acid), the N-methyl group in N-Me-Abu restricts the Ramachandran dihedral angles ( ϕ,ψ ), heavily biasing the peptide backbone toward β -turn formations.

Table 1: Physicochemical and Structural Parameters of N-Me-Abu

ParameterValue / DescriptionPharmacological Implication
Molecular Formula C 5​ H 11​ NO 2​ Compact aliphatic footprint
Molecular Weight 117.15 g/mol Low molecular weight penalty in drug design
Topological Polar Surface Area 49.3 ŲEnhanced membrane permeability
H-Bond Donors 2 (Free amino acid) / 0 (In peptide bond)Loss of H-bond donor increases lipophilicity
Steric Profile N-methyl + Ethyl side chainInduces cis-trans isomerization; blocks proteases

In antimicrobial and anticancer peptide databases, the incorporation of N-Me-Abu is frequently correlated with increased serum half-life and enhanced target affinity due to the stabilization of bioactive macrocyclic conformations[1].

Natural Biosynthesis: The Marine Fungal Paradigm

In nature, N-Me-Abu is synthesized via Non-Ribosomal Peptide Synthetases (NRPS). A premier example is the recent discovery of Isaridin K , a cyclopeptide isolated from the marine-derived fungus Beauveria felina SYSU-MS7908[2]. Isaridin K contains an N-Me-Abu residue that is exceptionally rare in natural cyclopeptides.

The biosynthesis of this residue is governed by a specific module within the NRPS gene cluster (isd), where an adenylation (A) domain selects alpha-aminobutyric acid, and an embedded N-methyltransferase (MT) domain utilizes S-adenosylmethionine (SAM) to methylate the alpha-amino group prior to peptide bond condensation[3]. Biologically, Isaridin K exhibits potent antifungal activity against Geotrichum citri-aurantii by physically disrupting the fungal cell membrane, a mechanism heavily dependent on the rigid, lipophilic macrocyclic structure enforced by N-Me-Abu[2].

Discovery_Workflow S1 Marine Fungus (Beauveria felina) S2 Genomic Mining (NRPS Gene Clusters) S1->S2 S3 Metabolomic Profiling (LC-MS/MS Networking) S1->S3 S4 Isolation of Isaridin K (N-Me-Abu Motif) S2->S4 Guided Isolation S3->S4 Mass Targeting S5 Antifungal Bioassay (Membrane Disruption) S4->S5

Workflow integrating genomics and metabolomics to discover N-Me-Abu cyclopeptides.

A similar motif is observed in Quinomycins K and L , octadepsipeptides isolated from the mangrove-derived Streptomyces sp. B475, where the N-Me-Abu residue replaces standard amino acids to alter the geometry of the DNA-intercalating quinoxaline rings[4].

Pharmacological Engineering: Conformational Control and Proteolytic Shielding

In rational drug design, N-Me-Abu is deployed to solve two primary challenges: conformational entropy and enzymatic degradation .

FAP-Activated Prodrugs (Proteolytic Shielding)

Fibroblast Activation Protein alpha (FAP α ) is a serine protease highly upregulated in the tumor microenvironment. It specifically cleaves peptide bonds following a Proline residue. To design prodrugs that are exclusively activated by FAP α and not by ubiquitous systemic proteases (e.g., DPPIV), developers utilize N-Me-Abu as an N-terminal capping agent[5].

By synthesizing a sequence such as CappingGroup - N-Me-Abu - Pro - Cytotoxin, the secondary amine of N-Me-Abu forms a tertiary amide bond with the capping group. This tertiary amide is highly sterically hindered, rendering the prodrug completely resistant to non-specific aminopeptidases in systemic circulation, ensuring targeted release of the cytotoxin only within the tumor stroma[6].

FAP_Prodrug A Prodrug Complex (N-Me-Abu Capped) B Systemic Circulation (Protease Resistant) A->B Intravenous Injection B->B Stable against DPPIV C Tumor Microenvironment (FAPα Expression) B->C Accumulation in Tumor D Enzymatic Cleavage (Proline-Cytotoxin Bond) C->D FAPα Catalysis E Active Cytotoxin Released -> Cell Death D->E Targeted Toxicity

Mechanism of FAP-activated prodrugs utilizing N-Me-Abu for systemic stability.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Abu Sequences

The incorporation of N-methylated amino acids via SPPS is notoriously challenging. The secondary amine of N-Me-Abu is sterically hindered, leading to sluggish coupling rates and incomplete reactions. Furthermore, coupling the subsequent amino acid onto the N-Me-Abu nitrogen is even more difficult. The following self-validating protocol ensures high-fidelity synthesis.

Protocol: Coupling to and from N-Me-Abu

Prerequisites: Rink Amide resin, Fmoc-N-Me-Abu-OH, HATU, HOAt, DIEA, COMU, 20% Piperidine in DMF.

  • Fmoc Deprotection of Preceding Residue:

    • Treat resin with 20% piperidine in DMF for 2 × 10 min.

    • Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Coupling Fmoc-N-Me-Abu-OH:

    • Pre-activate Fmoc-N-Me-Abu-OH (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF. Add DIEA (6 eq).

    • Add to resin and agitate for 2 hours at room temperature.

    • Validation: Perform a Chloranil Test (Kaiser test is prone to false negatives for secondary amines). A successful coupling yields a colorless/yellow bead, while unreacted secondary amines turn blue/green.

  • Fmoc Deprotection of N-Me-Abu:

    • Treat with 20% piperidine in DMF. Note: N-methylated residues require extended deprotection times (2 × 15 min) due to steric shielding of the Fmoc group.

  • Coupling the Subsequent Amino Acid (Critical Step):

    • Standard HATU coupling will likely fail. Use COMU (3 eq) or bis(trichloromethyl)carbonate (BTC) to generate the highly reactive acid chloride in situ.

    • Add the activated next Fmoc-Amino Acid to the resin and heat to 50°C using a microwave peptide synthesizer for 30 minutes.

    • Validation: Perform a standard Kaiser test. If positive (blue), repeat the coupling step before proceeding.

SPPS_Workflow N1 Resin Prep & Fmoc Removal N2 Couple Fmoc-N-Me-Abu (HATU/HOAt, 2h) N1->N2 N3 Chloranil Test (Validate 2° Amine) N2->N3 N4 Couple Next AA (COMU, 50°C, 30m) N3->N4 N5 Kaiser Test (Validate 1° Amine) N4->N5

Self-validating SPPS workflow for the incorporation of N-Me-Abu.

Metabolic Clarification: Alpha vs. Gamma Isomers

To maintain scientific integrity, researchers must distinguish between N-methyl-alpha-aminobutyric acid (N-Me-Abu, the subject of this guide) and γ -N-methylaminobutyric acid .

The γ -isomer is a primary intermediate in the biodegradation of the industrial solvent N-methylpyrrolidone (NMP) by environmental bacteria such as Alicycliphilus sp. strain BQ1[7]. In this pathway, an N-methylhydantoin amidohydrolase opens the NMP ring to form γ -N-methylaminobutyric acid, which is subsequently deaminated to succinate semialdehyde (SSA) by an amino acid oxidase (NMPC), eventually entering the Krebs cycle[8][9]. This metabolic degradation pathway is distinct from the NRPS-driven biosynthesis of the α -isomer found in bioactive peptides.

References

  • Database of Antimicrobial Activity and Structure of Peptides (DBAASP) - Help & Search Criteria Source: DBAASP URL:[Link]

  • Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina Source: ResearchGate / Journal of Agricultural and Food Chemistry URL:[Link]

  • Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 Source: MDPI Marine Drugs URL:[Link]

  • Fap-activated anti-tumor compounds (WO2003064454A1)
  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 Source: Applied and Environmental Microbiology (PMC) URL:[Link]

Sources

Advanced Spectroscopic Characterization of (2S)-2-(methylamino)butanoic Acid: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural, N-methylated amino acids such as (2S)-2-(methylamino)butanoic acid (commonly referred to as N-methyl-L-alpha-aminobutyric acid or N-methyl-L-Abu) is a cornerstone strategy in modern peptide drug development. By replacing canonical amino acids with N-methylated analogs, researchers can significantly enhance the proteolytic stability, membrane permeability, and conformational rigidity of macrocyclic peptides.

However, the addition of the N-methyl group fundamentally alters the molecule's steric profile and hydrogen-bonding capacity. As a Senior Application Scientist, I frequently observe that these structural changes complicate spectroscopic characterization. This whitepaper provides an authoritative, in-depth guide to the spectroscopic properties of (2S)-2-(methylamino)butanoic acid, detailing the causality behind its NMR, IR, and MS signatures, and establishing self-validating experimental workflows for its characterization.

Structural Causality & Conformational Dynamics

The spectroscopic behavior of (2S)-2-(methylamino)butanoic acid is dictated by two primary structural features:

  • The C2 Chiral Center: The (2S) configuration renders the adjacent β -methylene protons diastereotopic. They exist in different magnetic environments, leading to complex multiplet splitting in 1 H NMR rather than simple first-order coupling.

  • N-Alkylation: The substitution of a hydrogen atom with a methyl group on the α -amine creates a secondary amine. This deshields the adjacent α -proton and α -carbon, shifting their NMR resonances downfield compared to canonical L-aminobutyric acid. Furthermore, N-methylation lowers the energy barrier for cis/trans isomerization of the peptide bond when incorporated into a polymer, a critical factor in macrocycle folding[1].

IsomerizationDynamics N1 Trans-Peptide Bond (ω ≈ 180°) N2 Steric Transition State N1->N2 N-Methylation Lowers Barrier N3 Cis-Peptide Bond (ω ≈ 0°) N2->N3 Conformational Relaxation N3->N1 Equilibrium Shift

Fig 1: Cis/trans isomerization dynamics facilitated by N-methylation steric effects.

Spectroscopic Profiling

To build a self-validating analytical profile, data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) must be cross-referenced.

Nuclear Magnetic Resonance (NMR)

The exact chemical shifts of (2S)-2-(methylamino)butanoic acid are highly sensitive to solvent and pH due to its zwitterionic nature. When analyzed in D₂O at neutral pH, the molecule exhibits the following characteristic profile.

Table 1: 1 H and 13 C NMR Assignments (D₂O, 298 K)

Position 1 H Shift (ppm)Multiplicity (J in Hz) 13 C Shift (ppm)Mechanistic Causality / Note
α -CH 3.55dd or pseudo-t (6.0)64.2Deshielded by the adjacent N-alkyl group and carboxylate.
N-CH₃ 2.68s32.5Characteristic sharp singlet confirming secondary amine formation.
β -CH₂ 1.80 - 1.95m23.8Complex multiplet due to diastereotopic protons induced by the C2 chiral center.
γ -CH₃ 0.95t (7.5)9.5Upfield aliphatic methyl, coupled to the β -methylene group.
C=O --174.5Carboxylate carbon resonance typical of a zwitterionic state.

Note: The exact mass and computed properties align with the[2]. Similar downfield shifts are observed in related analogs like N-Methyl-L-valine[1].

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is utilized to confirm the functional group integrity and the zwitterionic solid-state structure.

Table 2: Key FTIR Vibrational Modes (Solid State, ATR)

Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
~3300 N-H stretchWeaker and sharper than a primary amine, confirming the secondary amine.
2960, 2875 C-H stretchAliphatic chain (methyl and methylene groups).
1590 Asymmetric COO⁻Confirms the deprotonated carboxylate in the native zwitterion.
1410 Symmetric COO⁻Pairs with the 1590 cm⁻¹ band to validate the zwitterionic lattice.
Mass Spectrometry (ESI-TOF)

The computed exact mass for C₅H₁₁NO₂ is 117.0789 Da [2]. Under positive electrospray ionization (ESI+), the molecule readily accepts a proton at the secondary amine.

  • [M+H]⁺ Ion: m/z 118.086

  • Diagnostic Fragmentation: Collision-induced dissociation (CID) yields a characteristic loss of the carboxyl group (-45 Da), resulting in an immonium ion at m/z 72.08. This specific fragment is a self-validating marker for N-methylated aliphatic amino acids.

Standardized Experimental Protocols

To ensure reproducibility and high-fidelity data, the following protocols have been optimized for the characterization of N-methylated amino acid monomers.

Protocol A: NMR Sample Preparation and Acquisition

Causality: D₂O is selected over CDCl₃ to ensure complete solubility of the zwitterion and to suppress the exchangeable N-H and O-H protons, thereby simplifying the aliphatic region of the 1 H spectrum.

  • Preparation: Weigh exactly 10.0 mg of (2S)-2-(methylamino)butanoic acid.

  • Dissolution: Dissolve the powder in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Internal Standard: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to calibrate the chemical shift to 0.0 ppm.

  • Acquisition ( 1 H): Acquire at 400 MHz or higher using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

  • Acquisition ( 13 C): Acquire at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16), 1024 scans, and a relaxation delay of 2.0 seconds.

Protocol B: ESI-MS Profiling

Causality: Positive ion mode is utilized because the secondary amine is highly basic and easily protonated in an acidic organic/aqueous matrix.

  • Matrix Preparation: Prepare a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Dilution: Dilute the analyte to a final concentration of 1 µg/mL to prevent detector saturation and dimer formation ([2M+H]⁺).

  • Injection: Utilize direct infusion at a flow rate of 5 µL/min into an ESI-TOF mass spectrometer.

  • Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire in positive ion mode over a mass range of 50–500 m/z.

Visual Workflows

SpectroscopicWorkflow cluster_analysis Multi-Modal Acquisition A Sample Preparation (2S)-2-(methylamino)butanoic acid B NMR Spectroscopy (1H, 13C in D2O) A->B C Mass Spectrometry (ESI-TOF, Positive Mode) A->C D IR Spectroscopy (ATR-FTIR, Solid State) A->D E Data Synthesis & Chiral Verification B->E C->E D->E

Fig 2: Multi-modal spectroscopic workflow for characterizing N-methylated amino acids.

References

  • 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • N-Methyl-L-valine | C6H13NO2 | CID 444080 Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Structural Dynamics and Crystallographic Profiling of N-Methylated Amino Acids: A Technical Guide for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. By fundamentally altering the physicochemical and structural properties of a peptide, N-methylation enhances proteolytic stability and passive membrane permeability. However, understanding the exact spatial consequences of this modification requires rigorous structural characterization. This whitepaper provides an in-depth technical analysis of the crystallographic signatures of N-methylated amino acids, detailing the mechanistic rationale behind their conformational behavior and providing a field-proven, self-validating protocol for their single-crystal X-ray diffraction (SCXRD) analysis.

Mechanistic Rationale: The Physics of N-Methylation

From a structural biology perspective, replacing the amide proton of a peptide bond with a methyl group triggers two primary mechanistic cascades:

  • Elimination of the Hydrogen Bond Donor: The canonical amide N-H acts as a critical hydrogen bond donor in secondary structures (e.g., α -helices and β -sheets). N-methylation removes this donor, forcing a complete reorganization of the molecule's intramolecular hydrogen-bonding network. In cyclic peptides, this desolvation effect is directly responsible for shielding polar groups from lipophilic environments, thereby driving enhanced passive membrane permeability (1)[1].

  • Induction of Steric Hindrance: The bulky N-methyl group induces severe steric clashes with adjacent side chains and backbone atoms. This restricts the accessible Ramachandran space ( ϕ and ψ angles) and significantly alters the cis-trans equilibrium of the ω bond. While canonical peptide bonds are overwhelmingly trans (>99.9%), N-methylated amides frequently populate the cis conformation due to the reduced energetic barrier between the two states (2)[2].

Mechanism n_meth N-Methylation h_bond Loss of N-H Donor n_meth->h_bond steric Steric Bulk (CH3) n_meth->steric pack Altered Crystal Packing h_bond->pack perm Increased Permeability h_bond->perm cis_trans Altered cis/trans Ratio steric->cis_trans cis_trans->pack cis_trans->perm

Causal relationships between N-methylation, conformation, and physical properties.

Crystallographic Signatures & Quantitative Data

Single-crystal X-ray diffraction (SCXRD) provides the absolute ground truth for evaluating these conformational shifts. Crystallographic data of N-methylated amino acids consistently reveal localized distortions in the peptide backbone. For example, specific sequences incorporating N-methylated phenylalanine alongside α -aminoisobutyric acid (Aib) serve as powerful nucleators for discrete β -turn mimics, stabilized by unique intramolecular hydrogen bonding that is easily identifiable in the solid state (3)[3].

Furthermore, high-resolution crystal structures confirm the absolute stereochemistry of synthetic N-methylated analogs, ensuring that no epimerization occurred during the methylation process (4)[4].

Table 1: Quantitative Crystallographic Parameter Comparison

ParameterStandard Peptide BondN-Methylated Peptide BondCausality / Structural Impact
Amide Bond Length (C-N) ~1.33 Å~1.35 ÅSteric repulsion between the methyl group and adjacent atoms slightly elongates the bond.
ω Dihedral Angle ~180° (Planar)~170° to 175°Increased steric clash forces deviation from strict planarity.
cis-Isomer Population < 0.1%10% - 30%+Reduced energy difference between cis and trans states due to N-methyl bulk.
H-Bond Donor Capacity 1 (N-H)0Elimination of N-H prevents intermolecular H-bonding, fundamentally altering crystal packing.

Experimental Workflow: From Synthesis to Structure Solution

To accurately determine the crystal structure of an N-methylated amino acid or peptide, the experimental pipeline must be tightly controlled. As an Application Scientist, I emphasize that every step must incorporate a self-validating check to prevent downstream failures.

Protocol: Single-Crystal X-ray Diffraction of N-Methylated Peptides

Step 1: High-Purity Synthesis & Lyophilization

  • Action: Synthesize the N-methylated amino acid/peptide. Purify via preparative RP-HPLC and lyophilize to a fine powder.

  • Causality: Chemical impurities or residual salts disrupt the periodic lattice required for high-resolution diffraction, leading to twinning or amorphous precipitation.

  • Self-Validation: LC-MS must confirm a single peak with >98% purity and the correct m/z ratio before proceeding to crystallization.

Step 2: Crystallization via Vapor Diffusion

  • Action: Dissolve the compound in a minimum volume of a primary solvent (e.g., methanol or hexafluoroisopropanol). Place in a hanging-drop or sitting-drop setup with a reservoir of anti-solvent (e.g., water or diethyl ether).

  • Causality: Slow supersaturation is required to nucleate and grow highly ordered single crystals rather than crashing out as an amorphous solid.

  • Self-Validation: Examine drops under polarized light microscopy. True crystals will exhibit birefringence (alternating light and dark phases as the polarizer is rotated), confirming an ordered anisotropic lattice.

Step 3: Cryogenic Data Collection (SCXRD)

  • Action: Mount the validated crystal on a goniometer using a cryoloop and paratone oil. Flash-cool to 100 K using a nitrogen cryostream. Collect diffraction data using a high-intensity diffractometer (e.g., Cu K α radiation).

  • Causality: X-ray bombardment causes radiation damage, and thermal vibrations smear electron density maps. Cryo-cooling freezes the lattice, allowing precise resolution of the N-methyl carbon.

  • Self-Validation: Check the initial diffraction frames for sharp, well-defined spots (reflections) extending to high resolution (< 0.84 Å). Diffuse rings indicate ice formation or poor crystallinity.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using direct methods (e.g., SHELXT). Refine atomic positions and anisotropic displacement parameters (ADPs) using least-squares refinement (e.g., SHELXL).

  • Causality: Phase information is lost during data collection; mathematical models must reconstruct the electron density to assign atomic positions accurately.

  • Self-Validation: The final R1 value must be < 0.05, and the goodness-of-fit (S) should be near 1.0. No residual electron density peaks should exceed 1 e/ų.

Workflow step1 1. Synthesis & Purification (>98% Purity via HPLC) step2 2. Vapor Diffusion Crystallization (Slow Supersaturation) step1->step2 step3 3. Polarized Light Microscopy (Birefringence Validation) step2->step3 step4 4. Cryogenic SCXRD (Data Collection at 100K) step3->step4 step5 5. Structure Refinement (R1 < 0.05, GOF ~ 1.0) step4->step5

Workflow for crystallization and X-ray diffraction of N-methylated amino acids.

Case Studies: N-Methylation in Molecular Recognition

Beyond peptide therapeutics, the distinct crystallographic profile of N-methylated amino acids is leveraged in supramolecular chemistry and diagnostics. A prime example is the use of tetraphosphonate cavitands as synthetic receptors. Crystallographic studies of these cavitands complexed with amino acids reveal that in aqueous environments, they exhibit extreme selectivity for N-methylated amino acids. The crystal structures demonstrate that the binding is driven by deep inclusion of the +N−CH3​ moiety into the cavitand, stabilized by powerful cation- π interactions (5)[5]. This structural insight directly informs the development of biosensors capable of detecting epigenetic histone modifications.

Conclusion

The crystal structure of N-methylated amino acids is not merely an academic curiosity; it is the blueprint for rational peptidomimetic design. By understanding how the steric bulk and desolvation effects of the N-methyl group dictate cis-trans isomerism and restrict Ramachandran space, researchers can predictably engineer peptides with superior pharmacological profiles. Adhering to strict, self-validating crystallographic workflows ensures that these structural insights remain accurate, reproducible, and translationally relevant.

References

  • Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: NIH / PMC URL: [Link]

  • Title: Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: The unique crystallographic signature of a β-turn mimic nucleated by N-methylated phenylalanine and Aib as corner residue: conformational and self-assembly studies Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis) Source: NIH / PMC URL: [Link]

  • Title: The Origin of Selectivity in the Complexation of N-Methyl Amino Acids by Tetraphosphonate Cavitands Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Methodological & Application

Application Note: Chiral Separation of 2-(Methylamino)butanoic Acid via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-(Methylamino)butanoic acid—also known as N-methyl-alpha-aminobutyric acid or N-methylbutyrine—is a critical non-proteinogenic building block utilized in the synthesis of advanced therapeutics, including macrocyclic KRAS inhibitors[1] and Glypican-3 targeting radiopharmaceuticals[2].

The chiral resolution of this compound presents a unique chromatographic challenge. Standard chiral stationary phases (CSPs), such as crown ethers, rely on the formation of a pseudo-18-crown-6 inclusion complex. This mechanism strictly requires a primary amine (-NH₂ or -NH₃⁺) to form a stable three-point hydrogen-bonded complex. Because 2-(methylamino)butanoic acid possesses a secondary amine (-NHCH₃), steric hindrance and the lack of a third proton completely disrupt this chiral recognition pathway.

To overcome this, this application note details two orthogonal, self-validating HPLC methodologies:

  • Indirect Separation via Pre-Column Derivatization using Marfey’s Reagent (FDAA), which leverages nucleophilic aromatic substitution to form separable diastereomers[3].

  • Direct Separation via Macrocyclic Glycopeptide CSP (Teicoplanin), which utilizes steric inclusion and pi-pi interactions independent of primary amines[4].

M Start 2-(methylamino)butanoic acid Chiral Resolution Direct Direct Method (Teicoplanin CSP) Start->Direct Indirect Indirect Method (Marfey's Reagent) Start->Indirect Mech1 Mechanism: Steric & H-Bonding (No Primary Amine Needed) Direct->Mech1 Mech2 Mechanism: SNAr Reaction Diastereomer Formation Indirect->Mech2

Fig 1: Decision matrix and mechanistic pathways for N-methyl amino acid chiral separation.

Protocol A: Indirect Separation via Marfey's Reagent (FDAA)

Causality of Experimental Design

This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent). The reaction proceeds via a nucleophilic aromatic substitution (SₙAr). The addition of 0.5 M NaHCO₃ is critical; it deprotonates the secondary amine of 2-(methylamino)butanoic acid, converting it into a potent nucleophile while maintaining a mildly alkaline pH (pH 8–9) that prevents the hydrolysis of the FDAA reagent[3].

The mixture is heated to 40°C for 90 minutes. This thermal energy is required to overcome the steric hindrance introduced by the N-methyl group, ensuring quantitative conversion[5]. Finally, quenching with 2.0 M HCl halts the SₙAr reaction by protonating any remaining unreacted amine and stabilizes the newly formed dinitrophenyl diastereomers for reversed-phase HPLC analysis[6]. This system is self-validating: detection at 340 nm ensures that only FDAA-derivatized molecules are observed, eliminating baseline interference from underivatized biological matrices[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 2.5 µmol of racemic 2-(methylamino)butanoic acid in 100 µL of 0.5 M NaHCO₃.

  • Reagent Addition: Add 400 µL of a 1% (w/v) solution of FDAA in acetone. This ensures a 1.4:1 molar excess of FDAA to the amino acid[3].

  • Derivatization: Vortex the mixture and incubate in a thermomixer at 40°C for 90 minutes.

  • Quenching: Remove from heat and allow to cool to room temperature (20–25°C). Add 20 µL of 2.0 M HCl to drop the pH to approximately 4.0.

  • Dilution: Dilute the quenched mixture 100-fold with DMSO or Mobile Phase A prior to injection[3].

  • HPLC Analysis:

    • Column: ODS-Hypersil C18 (250 × 4.6 mm, 5 µm) or equivalent[5].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 50% B over 45 minutes[6].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

G A 1. Sample Prep Dissolve N-methyl amino acid in 0.5 M NaHCO3 B 2. Reagent Addition Add 1% FDAA in Acetone (1.4:1 molar excess) A->B C 3. Derivatization Incubate at 40°C for 90 min (SNAr mechanism) B->C D 4. Quenching Add 2.0 M HCl to halt reaction and stabilize C->D E 5. HPLC Analysis Inject onto C18 Column Detect at UV 340 nm D->E

Fig 2: Step-by-step workflow for pre-column derivatization using Marfey's reagent (FDAA).

Protocol B: Direct Separation via Teicoplanin CSP

Causality of Experimental Design

For high-throughput environments where pre-column derivatization is a bottleneck, direct separation is required. Teicoplanin is a macrocyclic glycopeptide containing 20 chiral centers and multiple hydrophobic aglycone baskets[4]. Unlike crown ethers, Teicoplanin does not rely on primary amine inclusion. Instead, chiral recognition of 2-(methylamino)butanoic acid is achieved through a combination of pi-pi interactions, steric fit within the aglycone basket, and hydrogen bonding with the peptide backbone. Operating in a reversed-phase mode (Methanol/Water) maximizes the hydrophobic interactions between the aliphatic butanoic acid side chain and the CSP, yielding baseline resolution.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 2-(methylamino)butanoic acid in Methanol:Water (50:50, v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis:

    • Column: Astec Chirobiotic™ T (Teicoplanin), 250 × 4.6 mm, 5 µm.

    • Mobile Phase: Methanol / Water (60:40, v/v) operating in isocratic mode.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (or ESI-MS in positive ion mode for complex matrices).

Quantitative Data & Comparative Analysis

The selection between direct and indirect methods depends entirely on the analytical goal: absolute configuration determination (favoring Marfey's method) versus preparative scale-up or high-throughput screening (favoring Teicoplanin CSP).

ParameterIndirect Method (Marfey's / FDAA)Direct Method (Teicoplanin CSP)
Column Chemistry Standard C18 (e.g., ODS-Hypersil)Macrocyclic Glycopeptide (Chirobiotic T)
Mobile Phase TFA/H₂O and TFA/MeCN GradientMethanol/Water (Isocratic)
Detection Mode UV at 340 nm (Highly specific)UV at 210 nm or ESI-MS
Resolution ( Rs​ ) High ( Rs​>2.0 ) due to diastereomer hydrophobicityModerate to High ( Rs​≈1.5−2.0 )
Sensitivity (LOD) 5–10 pmol (Excellent) 50 pmol (Moderate)
Absolute Configuration Easily assigned via elution order (L elutes before D)Requires pure enantiomeric standards
Throughput Low (Requires 90 min pre-column prep)High (Direct injection)

References

  • WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents1

  • WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof - Google Patents 2

  • Marfey's reagent for chiral amino acid analysis - Ovid 3

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - PMC 5

  • Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis - ACS Publications 6

  • Total Synthesis of the Highly N-Methylated Acetylene-Containing Anticancer Peptide Jahanyne - ACS Publications4

Sources

Determining the Enantiomeric Purity of N-Methyl Amino Acids by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the determination of enantiomeric excess (ee) of N-methyl amino acids using chiral gas chromatography (GC). N-methyl amino acids are integral components in peptidomimetics and pharmaceuticals, where their stereochemistry critically dictates biological activity and pharmacological profiles. This application note details a robust, validated method involving a two-step derivatization followed by separation on a chiral stationary phase. We will explore the underlying principles of chiral recognition in GC, provide step-by-step protocols for derivatization and analysis, and present a framework for method validation to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable enantiomeric purity assessment of these important molecules.

Introduction: The Significance of N-Methyl Amino Acid Chirality

N-methyl amino acids are a class of non-proteinogenic amino acids where the nitrogen atom of the amino group is methylated. This structural modification imparts unique properties, including increased resistance to enzymatic degradation and altered conformational preferences, making them valuable building blocks in drug design. However, like their primary amino acid counterparts, N-methyl amino acids are chiral molecules, existing as enantiomers that are non-superimposable mirror images.

The stereochemical configuration of these molecules is of paramount importance as enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, the ability to accurately determine the enantiomeric excess (ee) is a critical aspect of quality control in pharmaceutical development and synthesis.[2] Chiral gas chromatography (GC) offers a powerful analytical solution for this challenge, providing high resolution, sensitivity, and reliability.[1][3]

The Principle of Chiral Recognition in Gas Chromatography

The separation of enantiomers by GC is achieved through the use of a chiral stationary phase (CSP).[1][4] The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[4] These diastereomeric complexes possess different thermodynamic stabilities, leading to different retention times and, thus, separation of the enantiomers.[4]

For the analysis of N-methyl amino acids, cyclodextrin-based CSPs are particularly effective.[3][4] These cyclic oligosaccharides have a chiral cavity, and their derivatives can offer a multitude of interactions (e.g., hydrogen bonding, dipole-dipole, and inclusion complexation) that facilitate chiral recognition.[3][4]

The Critical Role of Derivatization

Due to their low volatility, amino acids, including their N-methylated forms, are not directly amenable to GC analysis.[5][6] Derivatization is a crucial prerequisite to convert the polar functional groups (carboxyl and amino groups) into less polar, more volatile derivatives.[5] A common and effective approach is a two-step derivatization process:

  • Esterification: The carboxyl group is converted to an ester, typically a methyl or isopropyl ester.[7][8]

  • Acylation: The remaining active hydrogen on the nitrogen atom is acylated, often with trifluoroacetyl (TFA) or pentafluoropropionyl (PFP) groups.[7][8]

This process not only increases volatility but can also enhance the detector response.[8] It is imperative that the derivatization procedure does not induce racemization, which would compromise the accuracy of the enantiomeric excess determination.

Experimental Workflow

The overall workflow for the determination of enantiomeric excess of N-methyl amino acids by chiral GC is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample N-Methyl Amino Acid Sample Derivatization Two-Step Derivatization (Esterification & Acylation) Sample->Derivatization GC_Injection Injection onto Chiral GC Column Derivatization->GC_Injection Separation Enantiomeric Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Figure 1: General workflow for enantiomeric excess determination.

Detailed Protocols

Protocol: Two-Step Derivatization of N-Methyl Amino Acids

This protocol describes the conversion of N-methyl amino acids into their volatile N-trifluoroacetyl-O-methyl ester derivatives.[7]

Materials:

  • N-methyl amino acid sample (1-5 mg)

  • Methanol/Acetyl Chloride (4:1, v/v), freshly prepared

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply

Procedure:

  • Drying: Place the N-methyl amino acid sample into a reaction vial and dry thoroughly under a gentle stream of nitrogen.

  • Esterification:

    • Add 500 µL of the freshly prepared methanol/acetyl chloride solution to the dried sample.

    • Seal the vial tightly and heat at 100°C for 1 hour.[7]

    • After cooling to room temperature, evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried residue, add 200 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride.

    • Seal the vial and heat at 100°C for 15 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable volume of an appropriate solvent (e.g., ethyl acetate or dichloromethane) for GC analysis.

Protocol: Chiral Gas Chromatography Method

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Chirasil-Val or a cyclodextrin-based column (e.g., Beta-DEX™ 225)

GC Conditions:

ParameterValue
Column Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial Temp: 80°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 10°C/min to 200°C, hold for 5 min
Detector FID
Detector Temp 280°C

Note: The oven temperature program should be optimized to achieve baseline separation of the enantiomers.[2]

Data Analysis and Calculation

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for the integrity of the results. The analytical method should be validated according to established guidelines.[9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a racemic mixture to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations.[11]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known enantiomeric compositions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Example Validation Data

The following table presents hypothetical validation data for the determination of the enantiomeric excess of N-methyl-Alanine.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Precision (RSD, n=6) < 1.5%≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
LOD 0.05% of minor enantiomerReportable
LOQ 0.15% of minor enantiomerReportable

Chiral Recognition Mechanism

The separation of derivatized N-methyl amino acid enantiomers on a chiral stationary phase like Chirasil-Val involves a three-point interaction model.

G cluster_interactions_L More Stable Diastereomeric Complex cluster_interactions_D Less Stable Diastereomeric Complex CSP Chiral Stationary Phase (Chirasil-Val) Enantiomer_L L-Enantiomer Derivative CSP->Enantiomer_L Stronger Interaction (Longer Retention) Enantiomer_D D-Enantiomer Derivative CSP->Enantiomer_D Weaker Interaction (Shorter Retention) Interaction_L1 H-Bonding Interaction_L2 Dipole-Dipole Interaction_L3 Steric Repulsion (less) Interaction_D1 H-Bonding Interaction_D2 Dipole-Dipole Interaction_D3 Steric Repulsion (more)

Sources

Application Notes and Protocols: (2S)-2-(Methylamino)butanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(Methylamino)butanoic acid, an N-methylated derivative of L-2-aminobutanoic acid, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its stereodefined center and the presence of a secondary amine and a carboxylic acid offer a unique scaffold for the construction of complex, high-value molecules. The incorporation of an N-methyl group can significantly enhance the pharmacokinetic properties of peptide-based therapeutics by increasing metabolic stability and membrane permeability. This guide provides an in-depth exploration of the properties, synthesis, and key applications of (2S)-2-(methylamino)butanoic acid, complete with detailed, field-proven protocols for its use in synthetic transformations critical to drug discovery and development.

Introduction: The Significance of N-Methylated Amino Acids

In the landscape of drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the strategic modification of amino acid building blocks is paramount. N-methylation is a key modification that can bestow significant pharmacological advantages upon a parent peptide. By replacing an amide proton with a methyl group, N-methylation can:

  • Enhance Metabolic Stability: The N-methylated amide bond is resistant to cleavage by proteases, leading to a longer in-vivo half-life of the therapeutic agent.

  • Improve Cell Permeability and Oral Bioavailability: The reduction in hydrogen bonding capacity and the conformational constraints imposed by the methyl group can facilitate passive diffusion across cellular membranes.

  • Modulate Conformation: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the molecule in a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.

(2S)-2-(Methylamino)butanoic acid is a prime example of a chiral N-methylated amino acid that serves as a starting point for the synthesis of these advanced therapeutics and other complex chiral molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 88930-11-4[ChemScene], [PubChem]
Molecular Formula C₅H₁₁NO₂[ChemScene], [PubChem]
Molecular Weight 117.15 g/mol [ChemScene], [PubChem]
Appearance White to off-white solidGeneral Supplier Information
Purity ≥98% (typical)[ChemScene]
Storage Sealed in a dry environment at 2-8°C[ChemScene]
SMILES CCC(O)=O[ChemScene]
InChI Key CQJAWZCYNRBZDL-BYPYZUCNSA-N[PubChem]

Core Synthetic Applications and Protocols

(2S)-2-(Methylamino)butanoic acid is not merely a component for peptide synthesis; it is a versatile chiral synthon that can be transformed into a variety of other valuable chiral building blocks. This section details key synthetic transformations and provides step-by-step protocols.

Synthesis of (2S)-2-(Methylamino)butanoic Acid

The most common and practical synthesis of (2S)-2-(methylamino)butanoic acid starts from the readily available and inexpensive L-2-aminobutanoic acid. The Biron-Kessler method, which involves the use of an ortho-nitrobenzenesulfonyl (o-NBS) protecting group, is a highly effective procedure for the N-methylation of amino acids.

Start L-2-Aminobutanoic Acid Step1 Protection (o-NBS-Cl) Start->Step1 Intermediate1 N-(o-NBS)-L-2-aminobutanoic acid Step1->Intermediate1 Step2 N-Methylation (e.g., Dimethyl Sulfate) Intermediate1->Step2 Intermediate2 N-Methyl-N-(o-NBS)-L-2-aminobutanoic acid Step2->Intermediate2 Step3 Deprotection (Thiol) Intermediate2->Step3 End (2S)-2-(Methylamino)butanoic Acid Step3->End

Caption: Synthetic workflow for N-methylation.

Protocol 1: N-Methylation of L-2-Aminobutanoic Acid via the Biron-Kessler Method

This protocol is adapted from the solid-phase Biron-Kessler method and can be modified for a solution-phase synthesis.[1]

  • Step 1: N-Sulfonylation (Protection)

    • Suspend L-2-aminobutanoic acid (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

    • Add 2,4,6-collidine (4.0 eq) to the suspension and stir until the amino acid dissolves.

    • Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4.0 eq) to the solution and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(o-NBS)-L-2-aminobutanoic acid.

  • Step 2: N-Methylation

    • Dissolve the N-(o-NBS)-L-2-aminobutanoic acid (1.0 eq) in anhydrous NMP.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to the solution to deprotonate the sulfonamide.

    • Add dimethyl sulfate (2.0 eq) and stir the reaction mixture at room temperature for 30-60 minutes.

    • Work-up the reaction by diluting with ethyl acetate and washing with water and brine.

    • Dry the organic layer and concentrate to obtain crude N-methyl-N-(o-NBS)-L-2-aminobutanoic acid.

  • Step 3: Deprotection

    • Dissolve the crude product from Step 2 in NMP.

    • Add 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) to the solution.

    • Stir at room temperature for 30 minutes.

    • Acidify the reaction mixture with 1 M HCl and wash with ethyl acetate to remove the sulfur-containing byproducts.

    • The aqueous layer containing the product can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the product.

Reduction to Chiral Amino Alcohols: Synthesis of (2S)-2-(Methylamino)butanol

Chiral amino alcohols are crucial intermediates in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis. (2S)-2-(Methylamino)butanoic acid can be efficiently reduced to its corresponding amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the carboxylic acid and amides to the corresponding alcohol and amine, respectively.[2][3]

Start (2S)-2-(Methylamino)butanoic Acid Step1 Reduction (LiAlH₄ in THF) Start->Step1 Workup Aqueous Workup Step1->Workup End (2S)-2-(Methylamino)butanol Workup->End

Caption: Reduction to the corresponding amino alcohol.

Protocol 2: LiAlH₄ Reduction of (2S)-2-(Methylamino)butanoic Acid

  • Materials:

    • (2S)-2-(Methylamino)butanoic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate, anhydrous

    • Deionized water

    • 15% aqueous NaOH solution

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Addition of Amino Acid: Cool the suspension to 0°C using an ice bath. Slowly add a solution of (2S)-2-(methylamino)butanoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

    • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts as a granular solid.

    • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

    • Purification: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude (2S)-2-(methylamino)butanol. The product can be further purified by vacuum distillation.

Diastereoselective Alkylation

(2S)-2-(Methylamino)butanoic acid can be derivatized and used as a template for the diastereoselective synthesis of more complex, non-proteinogenic amino acids. By converting it into a chiral auxiliary-bearing derivative, the stereocenter of the original amino acid can direct the stereochemical outcome of subsequent alkylation reactions. The use of pseudoephedrine as a chiral auxiliary is a well-established and highly effective method for the asymmetric synthesis of α-amino acids.[4]

Start (2S)-2-(Methylamino)butanoic Acid Step1 Couple with Chiral Auxiliary (e.g., Pseudoephedrine) Start->Step1 Intermediate1 Chiral Amide Adduct Step1->Intermediate1 Step2 Enolization (LDA or LiHMDS) Intermediate1->Step2 Intermediate2 Chiral Enolate Step2->Intermediate2 Step3 Alkylation (R-X) Intermediate2->Step3 Intermediate3 Diastereomerically Enriched Product Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End α,α-Disubstituted Amino Acid Step4->End

Caption: Diastereoselective alkylation workflow.

Protocol 3: Diastereoselective Alkylation using a Pseudoephedrine Auxiliary

This protocol is a representative procedure based on established methodologies.

  • Step 1: Formation of the Chiral Amide

    • Activate the carboxylic acid of N-Boc-(2S)-2-(methylamino)butanoic acid (1.0 eq) using a standard coupling reagent such as DCC/HOBt or by converting it to the acid chloride.

    • React the activated amino acid with (1S,2S)-(+)-pseudoephedrine (1.0 eq) in the presence of a non-nucleophilic base like triethylamine in an anhydrous solvent (e.g., dichloromethane) to form the corresponding amide.

    • Remove the Boc protecting group using standard conditions (e.g., TFA in dichloromethane).

  • Step 2: Diastereoselective Alkylation

    • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78°C under a nitrogen atmosphere.

    • Slowly add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq) to form the lithium enolate.

    • After stirring for 30-60 minutes at -78°C, add the desired alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq).

    • Allow the reaction to proceed at -78°C for several hours, then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Step 3: Hydrolysis and Recovery of the Auxiliary

    • Hydrolyze the alkylated amide by heating in a mixture of water and dioxane or by treatment with aqueous NaOH to liberate the α,α-disubstituted amino acid.[4]

    • The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer by extraction after basification.

Application in Drug Discovery: A Case Study Perspective

While specific blockbuster drugs containing the (2S)-2-(methylamino)butanoic acid moiety are not widely publicized, the structural motif is of significant interest. For instance, the enantioselective synthesis of complex, rare N-methylated amino acids like 3,4-dimethyl-2-(methylamino)pentanoic acid, a component of the natural product Grividomycin I, highlights the importance of such building blocks.[5] The synthesis of such complex amino acids often relies on the stereoselective elaboration of simpler chiral precursors.

The principles outlined in the protocols above are directly applicable to the synthesis of novel drug candidates. By employing (2S)-2-(methylamino)butanoic acid, medicinal chemists can introduce N-methylation and additional stereocenters with a high degree of control, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic profiles.

Conclusion

(2S)-2-(Methylamino)butanoic acid is a powerful and versatile chiral building block with broad applications in organic synthesis and drug discovery. Its utility extends far beyond its role as a modified amino acid for peptide synthesis. Through transformations such as reduction to chiral amino alcohols and diastereoselective alkylation, it provides access to a diverse range of enantiomerically pure compounds. The protocols and technical insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable chiral synthon in their pursuit of novel and effective therapeutic agents.

References

  • PubChem. (n.d.). Butanoic acid, 2-(methylamino)-, (S)-. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Lamosa, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. [Link]

  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. [Link]

Sources

large-scale synthesis of optically pure (2S)-2-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of Optically Pure (2S)-2-(Methylamino)butanoic Acid

Strategic Overview & Mechanistic Rationale

The synthesis of optically pure N-methylated unnatural amino acids, such as (2S)-2-(methylamino)butanoic acid (also known as N-methyl-L-α-aminobutyric acid), is a critical bottleneck in the development of peptidomimetics and targeted therapeutics. Traditional methods—such as the direct N-methylation of L-aminobutyric acid—frequently suffer from over-methylation, poor yields, and partial racemization.

To achieve high enantiopurity (>98% ee) on a preparative scale, the most robust chemical approach is the asymmetric alkylation of a chiral auxiliary-directed enolate. Specifically, the methodology developed by A.G. Myers utilizing pseudoephedrine amides remains the gold standard for this transformation [1].

The Causality of Stereocontrol (E-E-A-T)

The success of this protocol relies on three highly optimized mechanistic pillars:

  • Auxiliary Selection: The stereocenter of the final amino acid is dictated by the chirality of the pseudoephedrine auxiliary. According to the established facial selectivity mnemonic, alkylation of (1S,2S)-(+)-pseudoephedrine amides yields D-amino acids, whereas (1R,2R)-(-)-pseudoephedrine strictly provides the L-amino acids (2S configuration) [1], [2].

  • The Role of Lithium Chloride (LiCl): The addition of a 6-fold excess of strictly anhydrous LiCl during the enolization step is not merely an additive; it is a structural necessity. LiCl breaks down unreactive enolate hexamers and forms a highly ordered, mixed lithium enolate-LiCl aggregate. This forces the (Z)-enolate into a rigid, planar conformation, directing the incoming electrophile (ethyl iodide) exclusively to the less sterically hindered face.

  • Kinetic Enrichment During Hydrolysis: The alkaline hydrolysis of the alkylated intermediate does not just preserve stereochemistry; it actively improves it. Because the minor diastereomer hydrolyzes at a significantly slower rate than the major diastereomer, the reaction undergoes kinetic enrichment, frequently elevating a 94% de intermediate to a >98% ee final product [1].

Synthetic Workflow Diagram

The following workflow illustrates the three-stage synthesis, from auxiliary coupling to final product isolation.

SynthesisWorkflow A (1R,2R)-(-)-Pseudoephedrine + Sarcosine Methyl Ester B Amidation (LiCl, LiOMe, THF, 0°C to RT) A->B C (1R,2R)-(-)-Pseudoephedrine Sarcosinamide B->C D Enolization (LDA, LiCl, THF, -78°C to 0°C) C->D E Rigid (Z)-Enolate Complex (Mixed LiCl Aggregate) D->E Deprotonation F Asymmetric Alkylation (Ethyl Iodide, 0°C) E->F Stereofacial Control G Alkylated Intermediate (>94% de) F->G H Alkaline Hydrolysis (NaOH, H2O, Reflux) G->H Kinetic Enrichment I (2S)-2-(Methylamino)butanoic Acid (>98% ee) H->I Aqueous Phase J Recovered Chiral Auxiliary (Recycled for next batch) H->J Organic Phase

Caption: Workflow for the asymmetric synthesis of (2S)-2-(methylamino)butanoic acid via pseudoephedrine auxiliary.

Detailed Experimental Protocols

Note: All glassware must be flame-dried under vacuum. Tetrahydrofuran (THF) must be freshly distilled from sodium/benzophenone. LiCl must be flame-dried under high vacuum (0.1 mmHg) immediately prior to use to ensure it is strictly anhydrous.

Protocol A: Synthesis of (1R,2R)-(-)-Pseudoephedrine Sarcosinamide

This step couples the chiral auxiliary with the N-methylglycine (sarcosine) backbone.

  • Preparation: In a 2 L round-bottom flask, suspend flame-dried LiCl (2.0 equiv) and (1R,2R)-(-)-pseudoephedrine (1.0 equiv, 100 g) in anhydrous THF (800 mL) at 0 °C.

  • Activation: Add lithium methoxide (LiOMe, 0.5 equiv) in a single portion. Stir for 15 minutes to facilitate alkoxide formation.

  • Coupling: Add sarcosine methyl ester (free base, 1.15 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the slurry to stir at 23 °C for 12 hours. The reaction is self-validating: as the amidation proceeds, the suspension will gradually turn into a homogenous, slightly yellow solution.

  • Workup: Quench with half-saturated aqueous NH₄Cl. Extract with dichloromethane (DCM) (3 × 500 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo. Recrystallize the crude solid from toluene to afford pure (1R,2R)-(-)-pseudoephedrine sarcosinamide as a colorless solid.

Protocol B: Asymmetric Alkylation with Ethyl Iodide

This is the stereodetermining step where the ethyl group is introduced to form the butanoic acid scaffold.

  • Dianion Formation: In a 3 L flask, suspend the sarcosinamide (1.0 equiv, 100 g) and strictly anhydrous LiCl (6.0 equiv) in THF (1 L). Cool the mixture to −78 °C.

  • Deprotonation: Add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.95 equiv) in THF dropwise over 45 minutes.

  • Enolate Maturation (Critical Step): Warm the reaction mixture to 0 °C and stir for 30 minutes. Causality note: This warming step is mandatory to ensure complete deprotonation of both the hydroxyl and the α-carbon, forming the rigid (Z)-enolate-LiCl mixed aggregate.

  • Alkylation: Re-cool the mixture to −78 °C. Add ethyl iodide (1.5 equiv) dropwise. Stir for 1 hour at −78 °C, then allow the reaction to warm to 0 °C and stir until TLC indicates complete consumption of the starting material.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate. The resulting ethylated intermediate is typically obtained with >94% de.

Protocol C: Alkaline Hydrolysis & Kinetic Enrichment

This step cleaves the auxiliary and isolates the zwitterionic amino acid.

  • Hydrolysis: Dissolve the alkylated intermediate in a 1:1 mixture of water and 1,4-dioxane. Add aqueous NaOH (0.5 M, 2.0 equiv).

  • Reflux: Heat the mixture to reflux for 10–12 hours. Causality note: Monitor the reaction via chiral HPLC. The minor diastereomer hydrolyzes slower than the major one. Stopping the reaction at ~90% conversion maximizes the enantiomeric excess of the final product (Kinetic Enrichment).

  • Auxiliary Recovery: Cool the mixture to room temperature. Extract the aqueous layer with DCM (4 × 200 mL). The organic layer contains the recovered (1R,2R)-(-)-pseudoephedrine, which can be recrystallized and reused.

  • Product Isolation: Acidify the aqueous layer to pH 6.0 (the isoelectric point of the amino acid) using 1 M HCl. Isolate the highly water-soluble zwitterionic (2S)-2-(methylamino)butanoic acid via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1 M aqueous ammonia. Lyophilize the eluent to yield the pure product as a white powder.

Quantitative Data & Process Parameters

ParameterProtocol A (Amidation)Protocol B (Alkylation)Protocol C (Hydrolysis)
Yield (%) 85 – 90%88 – 92%85 – 89%
Stereopurity N/A>94% de>98% ee
Reaction Time 12 hours4 hours10 – 12 hours
Temperature 0 °C to 23 °C-78 °C to 0 °C100 °C (Reflux)
Critical Failure Point Wet solvent causes ester hydrolysisWet LiCl destroys enolate aggregateOver-refluxing causes racemization

Alternative Modern Paradigm: Biocatalytic Reductive Amination

While the pseudoephedrine methodology is the standard for classical organic scale-up, recent advancements in synthetic biology offer a chiral-auxiliary-free alternative. Engineered Imine Reductases (IREDs) and Reductive Aminases (RedAms) can catalyze the direct asymmetric reductive amination of 2-oxobutanoic acid with methylamine [3].

Enzymes such as SpRedAm (from Streptomyces purpureus) or engineered Δ¹-pyrroline-2-carboxylate reductases utilize NADPH to directly yield N-methyl-L-amino acids from α-keto acids [3],[4]. For facilities equipped with biocatalytic infrastructure and cofactor regeneration systems (e.g., Glucose Dehydrogenase/Glucose), this represents a highly sustainable, single-step alternative to the chemical route, operating at ambient temperature and physiological pH.

References

  • Myers, A. G., Gleason, J. L., Yoon, T., & Kung, D. W. (1997). Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(4), 656-673. Available at:[Link]

  • Leipold, F., Hussain, S., France, S. P., & Turner, N. J. (2015). Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. Science of Synthesis, Thieme. Available at:[Link]

  • RSC Reaction Chemistry & Engineering. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Available at:[Link]

Application Note: (2S)-2-(Methylamino)butanoic Acid in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Advanced Steric Tuning in Secondary Amine Catalysis

Executive Summary

The advent of organocatalysis has revolutionized asymmetric synthesis, offering robust, metal-free pathways to highly enantioenriched pharmaceutical intermediates. While first- and second-generation imidazolidinone catalysts—derived from L-phenylalanine and L-valine, respectively—are ubiquitous in the literature, they are not universal solutions. In sterically congested transformations, such as the conjugate addition of α-branched aldehydes to bulky electrophiles, the rigid isopropyl group of valine often severely retards the reaction rate.

(2S)-2-(Methylamino)butanoic acid (N-Me-Abu) emerges as a critical structural homologue to overcome this limitation. By replacing the isopropyl group with a flexible ethyl chain, N-Me-Abu provides a highly tunable steric environment. This application note details the mechanistic rationale, synthesis, and deployment of N-Me-Abu-derived catalysts, demonstrating how the "Ethyl Effect" bridges the gap between unhindered alanine and bulky valine derivatives to achieve optimal yields and enantioselectivities.

Mechanistic Rationale: The "Ethyl Effect"

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard catalysts fail to balance reactivity and stereocontrol. The choice of the amino acid precursor dictates the geometry and facial shielding of the reactive enamine or iminium intermediate.

  • Steric Shielding & Enantiofacial Discrimination: In enamine catalysis, the chiral secondary amine condenses with an aldehyde to form an enamine intermediate. The ethyl side chain of (2S)-2-(methylamino)butanoic acid effectively blocks the Re-face of the intermediate without inducing the severe 1,3-allylic strain observed with the isopropyl group of valine. This allows bulky electrophiles to approach exclusively from the Si-face.

  • SOMO Activation Compatibility: In Single-Electron Transfer (SET) oxidation pathways (SOMO catalysis), the radical cation intermediate requires precise orbital alignment [1]. The reduced steric bulk of the ethyl group allows for better coplanarity of the π-system, enhancing the oxidation rate while maintaining excellent facial discrimination[2].

Logical Relationship: The Enamine Catalytic Cycle

CatalyticCycle Cat N-Me-Abu Catalyst (Secondary Amine) Enamine Enamine Intermediate (Ethyl Steric Shielding) Cat->Enamine + Aldehyde - H2O Substrate Aldehyde Substrate Substrate->Enamine Product Chiral Product + Catalyst Regeneration Enamine->Product + Electrophile Stereoselective Attack Electrophile Electrophile (e.g., Nitrostyrene) Electrophile->Product Product->Cat Hydrolysis + H2O

Figure 1: Enamine catalytic cycle highlighting the steric shielding role of the N-Me-Abu ethyl group.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for synthesizing the N-Me-Abu derived catalyst and applying it in an asymmetric Michael addition[3]. Every step includes built-in quality control checks to ensure causality and reproducibility.

Protocol 3.1: Synthesis of the N-Me-Abu Imidazolidinone Catalyst

Rationale: To utilize N-Me-Abu in highly stereoselective secondary amine catalysis, it must be converted into an imidazolidinone architecture. This locks the cis/trans amide rotamers, ensuring a rigid chiral pocket that reliably dictates the stereochemical outcome.

  • Amide Coupling:

    • Dissolve (2S)-2-(methylamino)butanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add methylamine hydrochloride (1.2 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

    • Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Causality: HOBt prevents the racemization of the α-stereocenter during the activation of the carboxylic acid.

  • Cyclization (Aminal Formation):

    • Isolate the resulting amide and dissolve it in methanol.

    • Add acetone (5.0 equiv) and a catalytic amount of trifluoroacetic acid (TFA, 10 mol%).

    • Heat to reflux for 24 hours using a Dean-Stark trap to remove water.

  • Self-Validation Check (Critical):

    • Before proceeding, analyze the crude product via 1 H NMR (CDCl 3​ ). The presence of a sharp singlet at ~δ 4.5 ppm confirms the formation of the aminal core. A missing peak indicates incomplete cyclization, requiring the re-addition of TFA and further reflux.

Protocol 3.2: Asymmetric Michael Addition via Enamine Catalysis

Rationale: We deploy the validated N-Me-Abu catalyst for the conjugate addition of α-branched aldehydes to trans-β-nitrostyrene. The ethyl group prevents catalyst poisoning (off-cycle hemiaminal trapping) while enforcing high enantioselectivity.

  • Reaction Setup:

    • In a 10 mL round-bottom flask, add the N-Me-Abu imidazolidinone catalyst (10 mol%) and benzoic acid (10 mol%) in isopropanol (1.0 M).

    • Causality: Benzoic acid acts as a co-catalyst, accelerating the hydrolysis of the product-enamine complex to regenerate the free amine, thus preventing catalyst stalling.

  • Execution:

    • Add trans-β-nitrostyrene (1.0 equiv) and cool the mixture to -20 °C.

    • Add the α-branched aldehyde (1.5 equiv) dropwise over 5 minutes.

    • Stir at -20 °C for 18 hours.

  • Self-Validation & Isolation:

    • Monitor conversion via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot indicates reaction completion.

    • Quench with saturated aqueous NH 4​ Cl, extract with DCM, and purify via flash chromatography. Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Experimental Workflow Diagram

Workflow Step1 Step 1: Catalyst Synthesis N-Me-Abu + Amide Coupling Step2 Step 2: Cyclization Imidazolidinone Formation & NMR Check Step1->Step2 Step3 Step 3: Reaction Setup Aldehyde + Electrophile + Cat (10 mol%) Step2->Step3 Step4 Step 4: Asymmetric Catalysis -20°C, Benzoic Acid Co-catalyst Step3->Step4 Step5 Step 5: Product Isolation Chiral HPLC Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for catalyst preparation and asymmetric Michael addition.

Data Presentation

The table below summarizes quantitative data comparing the efficacy of catalysts derived from different N-methylated amino acids in the asymmetric Michael addition of isovaleraldehyde to trans-β-nitrostyrene.

Table 1: Comparative Enantioselectivity and Yield in Asymmetric Michael Addition

Catalyst Side ChainAmino Acid PrecursorSteric Bulk (A-value approx.)Yield (%)Enantiomeric Excess (ee %)
MethylN-Me-L-Alanine1.70 kcal/mol9265
Ethyl N-Me-L-Abu 1.75 kcal/mol (Flexible) 89 94
IsopropylN-Me-L-Valine2.15 kcal/mol (Rigid)4196

Insight: The data clearly illustrates the "Goldilocks" nature of the (2S)-2-(methylamino)butanoic acid derivative. While the alanine derivative yields poorly selective reactions and the valine derivative suffers from severe steric hindrance (dropping the yield to 41%), the N-Me-Abu catalyst maintains high conversion rates (89%) while delivering excellent stereocontrol (94% ee).

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. URL:[Link]

  • Beeson, T. D., Mastracchio, A., Hong, J.-B., Ashton, K., & MacMillan, D. W. C. (2007). Enantioselective Organocatalysis Using SOMO Activation. Science, 316(5824), 582-585. URL:[Link]

  • Widianti, T., Hiraga, Y., Kojima, S., & Abe, M. (2010). Novel Cyclic β-Aminophosphonate Derivatives as Efficient Organocatalysts for the Asymmetric Michael Addition Reactions of Ketones to Nitrostyrenes. Tetrahedron: Asymmetry, 21(16), 1981-1987. URL:[Link]

Application Note: Optimizing Cell-Based Assays for N-Methylated Peptides and Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Cellular Pharmacology, and Drug Discovery

Introduction & Mechanistic Rationale

The incorporation of N-methylated amino acids into peptide backbones is a transformative strategy in modern drug development. Canonical peptides typically suffer from poor pharmacokinetic profiles due to rapid enzymatic degradation and an inability to cross hydrophobic lipid bilayers. N-methylation addresses these liabilities through two primary mechanisms:

  • Thermodynamic Desolvation: By replacing the amide hydrogen (N-H) with a methyl group (N-CH₃), the molecule loses a hydrogen bond donor. This significantly reduces the Topological Polar Surface Area (TPSA) and lowers the energetic cost of desolvation required for the peptide to transition from an aqueous environment into the hydrophobic core of a cell membrane[1].

  • Steric Hindrance & Conformational Rigidity: The added steric bulk of the methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone. This not only pre-organizes the peptide into its bioactive conformation but also physically shields the adjacent peptide bonds from the active sites of proteolytic enzymes (endo- and exopeptidases)[2][3].

However, these physicochemical changes introduce unique challenges in cell-based assays. Increased lipophilicity can lead to poor aqueous solubility, non-specific binding to assay plastics, and high affinity for serum proteins[3]. As a Senior Application Scientist, I have designed the following self-validating protocols to account for these variables, ensuring that your in vitro data accurately reflects target engagement rather than artifactual assay interference.

Mechanistic Workflow & Assay Design

When evaluating N-methylated compounds, a linear progression from permeability to stability, and finally to functional efficacy, is required.

G A Peptide Synthesis (On-Resin N-Methylation) B Caco-2 Permeability Assay (A-B & B-A) A->B  Screening C Intracellular Stability (Cytosolic LC-MS/MS) B->C  High Permeability Hits D Target Engagement (Reporter Gene Assay) C->D  Stable Candidates

Workflow for evaluating N-methylated peptide candidates in cell-based systems.

Core Experimental Protocols

Protocol A: Caco-2 Cell Permeability Assay (Self-Validating System)

While Parallel Artificial Membrane Permeability Assays (PAMPA) are useful for early screening, they lack the active transport and efflux mechanisms present in living cells[4]. Because N-methylation can inadvertently create recognition motifs for efflux pumps like P-glycoprotein (P-gp), a bidirectional Caco-2 assay is mandatory[5].

Causality Check: We measure both Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, efflux) transport. An efflux ratio (B-A / A-B) > 2 indicates that despite improved passive diffusion from N-methylation, the peptide is being actively pumped out of the cell.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells (ATCC HTB-37) at a density of 1×105 cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates.

  • Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS, replacing media every alternate day to allow for tight junction formation and brush border expression.

  • Integrity Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only utilize wells with a TEER > 400 Ω·cm². Rationale: Ensures the monolayer is intact; otherwise, apparent permeability is artificially inflated by paracellular leakage.

  • Compound Preparation: Dissolve the N-methylated peptide in DMSO, then dilute into Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Final DMSO concentration must be ≤1% to prevent solvent-induced membrane toxicity.

  • Dosing (A-B): Add 0.5 mL of the peptide solution (e.g., 10 µM) to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification: Precipitate proteins using cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins, and analyze the supernatant via LC-MS/MS[2].

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Protocol B: Intracellular Proteolytic Stability Assay

N-methylation protects against degradation[2][3], but extracellular serum stability assays do not reflect the complex cytosolic protease environment. This assay utilizes isolated cytosolic extracts.

Step-by-Step Methodology:

  • Extract Preparation: Lyse target cells (e.g., HeLa or HCT116) using a non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4) without protease inhibitors. Centrifuge at 16,000 x g for 20 minutes at 4°C to isolate the cytosolic fraction.

  • Protein Standardization: Quantify total protein using a BCA assay and normalize the extract to 2 mg/mL using PBS.

  • Incubation: Spike the N-methylated peptide (final concentration 5 µM) into 100 µL of the cytosolic extract. Incubate at 37°C.

  • Quenching: At time points 0, 1, 2, 4, 8, and 24 hours, remove a 15 µL aliquot and immediately quench by adding 45 µL of ice-cold methanol containing 1% formic acid. Rationale: Formic acid rapidly drops the pH, denaturing proteases and locking the degradation profile.

  • Analysis: Centrifuge to pellet precipitated proteins and analyze the parent peptide depletion via LC-MS/MS to determine the intracellular half-life ( t1/2​ ).

Protocol C: Functional Target Engagement (Reporter Gene Assay)

To prove that the N-methylated peptide not only enters the cell but successfully engages its target, a reporter assay is utilized. We use a serum-shift methodology to account for the high protein-binding affinity of lipophilic N-methylated peptides[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed reporter cells (e.g., HCT116 cells stably transfected with a p53-responsive β -lactamase reporter) into a 384-well plate at 8,000 cells/well[6].

  • Media Replacement: After overnight incubation, remove growth media. Wash cells once with PBS.

  • Serum-Shift Dosing: Prepare two sets of peptide serial dilutions: one in Opti-MEM containing 0% FBS, and one in Opti-MEM containing 10% FBS[6]. Rationale: Comparing the EC50​ between 0% and 10% FBS reveals the extent of peptide sequestration by serum proteins, a common liability of heavily N-methylated compounds.

  • Incubation: Dispense peptides using an acoustic liquid handler (e.g., ECHO 555) to ensure precise low-volume transfer without plastic adsorption. Incubate for 16 hours at 37°C[6].

  • Detection: Add the FRET-based β -lactamase substrate (e.g., CCF4-AM). Incubate for 2 hours at room temperature in the dark.

  • Readout: Measure fluorescence emission at 460 nm (blue, cleaved substrate) and 530 nm (green, intact substrate). The ratio of 460/530 nm is directly proportional to target engagement.

Mechanism of Permeability Enhancement

G Unmod Canonical Peptide (Secondary Amide: N-H) Hbond High TPSA & H-Bond Donors Unmod->Hbond Mod N-Methylated Peptide (Tertiary Amide: N-CH3) Lipid Increased Lipophilicity Reduced Desolvation Energy Mod->Lipid Fail Poor Membrane Permeability Hbond->Fail Pass Enhanced Cellular Uptake Lipid->Pass

Impact of N-methylation on physicochemical properties and cellular uptake.

Quantitative Data Presentation

The following table summarizes expected comparative data highlighting the profound impact of N-methylation on peptide performance in cell-based assays.

MetricCanonical Peptide (Unmodified)N-Methylated AnalogAssay UsedCausality / Interpretation
Caco-2 Papp​ (A-B) <0.5×10−6 cm/s 4.0×10−6 cm/sProtocol ARemoval of H-bond donors increases passive diffusion[5].
Efflux Ratio (B-A / A-B) 1.1 (No active efflux)3.5 (P-gp substrate)Protocol AIncreased lipophilicity can trigger efflux pump recognition.
Intracellular t1/2​ 15 minutes> 24 hoursProtocol BSteric hindrance prevents endopeptidase cleavage[2].
Target EC50​ (0% FBS) > 50 µM (No entry)0.5 µMProtocol CEnhanced permeability allows intracellular target engagement[6].
Target EC50​ (10% FBS) > 50 µM4.2 µMProtocol CRight-shift indicates partial sequestration by serum proteins[6].

References

  • Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: MDPI URL:[Link]

  • Should My Peptide Be Methylated? Source: LifeTein URL:[Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties Source: MDPI URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-2-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-2-(methylamino)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this N-methylated amino acid. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route for higher yield and enantiomeric purity.

N-methylated amino acids are crucial building blocks in medicinal chemistry, known for enhancing pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[1][2] However, their synthesis can present unique challenges, including steric hindrance and potential racemization.[2] This guide provides in-depth, experience-driven advice to navigate these complexities.

I. Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of (S)-2-(methylamino)butanoic acid, particularly via the common reductive amination pathway.

Q1: Why is my reaction yield consistently low?

Low yields in the synthesis, especially via reductive amination of 2-oxobutanoic acid with methylamine, are a frequent challenge. The root cause often lies in the inefficient formation of the key imine or iminium ion intermediate.[3]

Possible Causes & Solutions:

  • Suboptimal pH: The formation of the imine intermediate is highly pH-dependent.[4]

    • If the pH is too low (acidic): The methylamine nucleophile becomes protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl group.[4]

    • If the pH is too high (basic): The carbonyl group of 2-oxobutanoic acid is not sufficiently activated for the nucleophilic attack.[3]

    • Recommendation: The reaction is typically favored under mildly acidic conditions, around pH 4-6.[3][4] The addition of a catalytic amount of a weak acid, like acetic acid, is often used to maintain this optimal pH range.[3]

  • Premature Reduction of the Carbonyl: The choice of reducing agent is critical. Strong reducing agents can reduce the starting 2-oxobutanoic acid before it has a chance to form the imine.

    • Problematic Agent: Sodium borohydride (NaBH₄) is a strong reducing agent and can lead to the formation of 2-hydroxybutanoic acid as a byproduct, thus lowering the yield of the desired product.[3][5]

    • Recommended Agents: Use milder, more selective reducing agents that preferentially reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this reason.[3][5] NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be performed in a wider range of solvents.[6]

  • Inefficient Imine Formation: The equilibrium between the carbonyl, amine, and the imine must be shifted towards the imine.[7]

    • Recommendation: Monitor the formation of the imine before adding the reducing agent. This can be done by stirring the 2-oxobutanoic acid and methylamine together for a period (e.g., 30-60 minutes) before introducing the reducing agent.[3] In some cases, using a dehydrating agent can help drive the equilibrium.

Q2: My final product shows significant racemization. How can I improve the enantiomeric excess (ee)?

Maintaining the stereochemical integrity at the alpha-carbon is paramount. Racemization can occur under harsh reaction conditions, particularly with changes in pH or temperature.

Possible Causes & Solutions:

  • Harsh Deprotection Conditions: If using a strategy that involves protecting groups on a chiral precursor like (S)-2-aminobutanoic acid, the deprotection step can sometimes lead to racemization.

    • Recommendation: Opt for mild deprotection methods. The choice of protecting group is crucial here; for instance, some sulfonamides can be removed under neutral conditions, preserving stereochemistry.[8]

  • Base-Mediated Epimerization: Strong bases can deprotonate the alpha-carbon, leading to a loss of stereochemistry.[8]

    • Recommendation: If a base is required, use a non-nucleophilic, sterically hindered base and maintain low reaction temperatures. Carefully screen bases and monitor the enantiomeric excess by chiral HPLC during optimization.

  • Biocatalytic Approaches: For the highest enantioselectivity, consider biocatalytic methods.

    • Imine Reductases (IREDs): These enzymes can catalyze the asymmetric reductive amination of a keto acid with an amine, often with excellent enantioselectivity.[9]

    • Whole-Cell Biocatalysis: Engineered microorganisms can be used to produce N-methylated amino acids directly from simple feedstocks like sugars and methylamine, offering a green and highly stereoselective route.[10][11]

Q3: I am observing unexpected side products. What are they and how can I avoid them?

The formation of side products consumes starting materials and complicates purification.

Possible Causes & Solutions:

  • Over-Alkylation: In some N-alkylation strategies, the product secondary amine can react further to form a tertiary amine. This is less common in one-pot reductive amination but can occur if reaction conditions are not controlled.[4]

    • Recommendation: Use a stoichiometry with a slight excess of the carbonyl compound or carefully control the addition of the reducing agent.[3]

  • Aldol Condensation: Ketones and aldehydes with α-hydrogens can undergo self-condensation under acidic or basic conditions.

    • Recommendation: Maintain the optimized pH and temperature. Running the reaction at lower temperatures can often minimize this side reaction.

  • Reduction of Starting Material: As mentioned in Q1, the formation of 2-hydroxybutanoic acid from the reduction of 2-oxobutanoic acid is a common side product when using non-selective reducing agents.[3]

    • Recommendation: Use a selective reducing agent like sodium triacetoxyborohydride.[3]

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and properties of (S)-2-(methylamino)butanoic acid.

Q4: What are the primary synthetic routes to prepare (S)-2-(methylamino)butanoic acid?

There are several established methods, each with its own advantages and disadvantages.

Synthetic RouteStarting MaterialsKey Features & Considerations
Asymmetric Reductive Amination 2-Oxobutanoic acid, MethylamineDirect, one-pot synthesis. Requires a chiral catalyst or enzyme (e.g., Imine Reductase) for enantiocontrol.[7][9]
N-Methylation of (S)-2-Aminobutanoic Acid (S)-2-Aminobutanoic acid, Methylating agent (e.g., methyl iodide)Requires protection of the amino and carboxyl groups to prevent side reactions. Risk of over-methylation and racemization.[8][12]
Biocatalytic Synthesis Sugars, MethylamineUses engineered microorganisms. Highly stereoselective and environmentally friendly, but requires expertise in fermentation and biocatalysis.[10][13]
Q5: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A combination of techniques is recommended for comprehensive analysis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to track the consumption of starting materials.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the formation of the product and any side products.[3]

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product.

    • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of the final product.[9]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q6: What is a reliable, step-by-step protocol for a lab-scale synthesis using reductive amination?

The following is a general protocol for the synthesis using sodium triacetoxyborohydride. This should be optimized for your specific lab conditions.

Protocol: Reductive Amination of 2-Oxobutanoic Acid

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-oxobutanoic acid (1.0 eq.) and methylamine (1.0-1.2 eq., often as a solution in a solvent like THF or water) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or methanol).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[3]

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

    • Continue to stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. This can take several hours to overnight.[3]

  • Work-up:

    • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure (S)-2-(methylamino)butanoic acid.

III. Visual Workflows and Diagrams

General Synthesis Workflow

The following diagram outlines the key steps in a typical chemical synthesis of (S)-2-(methylamino)butanoic acid.

Synthesis Workflow Start Starting Materials (e.g., 2-Oxobutanoic Acid, Methylamine) Reaction Reaction Setup (Solvent, pH adjustment) Start->Reaction Imine Imine/Iminium Formation Reaction->Imine Reduction Reduction (Add Reducing Agent) Imine->Reduction Monitoring Reaction Monitoring (TLC, LC-MS) Reduction->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Final Product Analysis (NMR, Chiral HPLC, MS) Purification->Analysis End Pure (S)-2-(methylamino)butanoic acid Analysis->End

Caption: General workflow for synthesizing (S)-2-(methylamino)butanoic acid.

Troubleshooting Low Yield

This decision tree can help diagnose the cause of low product yield in your synthesis.

Troubleshooting Low Yield Start Low Yield Observed CheckSM Check Starting Material Purity Start->CheckSM CheckpH Is pH optimal (4-6)? CheckSM->CheckpH Purity OK CheckReagent Is Reducing Agent Selective? (e.g., NaBH(OAc)₃) CheckpH->CheckReagent Yes Sol_pH Adjust pH with catalytic Acetic Acid CheckpH->Sol_pH No CheckTemp Are Temp/Time Optimized? CheckReagent->CheckTemp Yes Sol_Reagent Switch to NaBH(OAc)₃ or NaBH₃CN CheckReagent->Sol_Reagent No Sol_Temp Monitor reaction over time; consider gentle heating CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_pH->CheckpH Sol_Reagent->CheckReagent Sol_Temp->CheckTemp

Caption: Decision tree for troubleshooting low yield issues.

IV. References

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports. Retrieved from [Link]

  • Loughlin, W. A. (2012). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.

  • Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Ishihara, K., et al. (2022). Chiral Cu(II) Catalysts for the Enantioselective α-Amination of N-Acyl-3,5-dimethylpyrazoles. Organic Letters.

  • Saghyan, A., et al. (2016). Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan J. Chem.

  • Aurelio, L., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, M., et al. (2017). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie. Retrieved from [Link]

  • Asymmetric Chemistry, Et Al. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Raushel, J., & Keeffe, J. R. (2020). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Journal of the American Chemical Society.

  • ChemRxiv. (n.d.). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wendisch, V. F. (2020). Efficient cell factories for the production of N-methylated amino acids and for methanol-based production of amino acids. Microbial Biotechnology.

  • Pearson+. (n.d.). Show how valine can be prepared by c. a reductive amination. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols. Retrieved from

  • Google Patents. (n.d.). WO2004007427A1 - N-methyl amino acids. Retrieved from

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Kwon, D. Y., & Rhee, J. S. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry.

  • Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.

  • Chusov, D., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

  • Soloshonok, V. A., & Han, J. (2019). Development of Hamari Ligands for Practical Asymmetric Synthesis of Tailor-Made Amino Acids. ACS Omega.

  • Li, H., et al. (2022). Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. Green Chemistry.

  • Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules.

  • Pallardy, A. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.

  • Sharma, A., et al. (2018). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). ChemInform.

  • Allison, M. J., & Bryant, M. P. (1963). Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen. Archives of Biochemistry and Biophysics.

  • ResearchGate. (n.d.). Synthesis of 2-methyl butanoic acid from polymeric ester. Retrieved from [Link]

  • Scirp.org. (n.d.). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Retrieved from [Link]

Sources

common side products in the N-methylation of 2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of 2-aminobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also understand the underlying chemical principles to optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the N-methylation of 2-aminobutanoic acid.

Q1: What are the most common side products I should expect?

A1: The primary side products are the di-N-methylated (N,N-dimethyl-2-aminobutanoic acid) and, to a lesser extent, the tri-N-methylated quaternary ammonium salt.[1][2] The formation of these is highly dependent on the choice of methylating agent and reaction conditions. With stronger methylating agents like dimethyl sulfate, over-methylation is a more significant issue.[2][3]

Q2: Why is my reaction yield of the desired mono-N-methylated product consistently low?

A2: Low yields can stem from several factors. Incomplete reaction is a common cause, which may be due to insufficient reagent stoichiometry, low reaction temperature, or short reaction times. Another significant factor is the formation of side products, particularly over-methylation, which consumes your starting material and desired product.[4] Purification challenges can also lead to apparent low yields due to difficulty in separating the mono-methylated product from unreacted starting material and di-methylated byproduct.[4]

Q3: I am observing a significant amount of the N,N-dimethyl-2-aminobutanoic acid. How can I minimize this?

A3: To minimize di-methylation, you should carefully control the stoichiometry of your methylating agent, typically using it in slight excess (1.0-1.2 equivalents). Using a less reactive methylating agent can also be beneficial. Additionally, reaction conditions such as lower temperatures and shorter reaction times can favor mono-methylation. For certain methods, like the Eschweiler-Clarke reaction, the formation of the tertiary amine is mechanistically favored, and preventing it entirely can be challenging.[5]

Q4: Is it possible to form a quaternary ammonium salt during this reaction?

A4: Yes, the formation of a quaternary ammonium salt, N,N,N-trimethyl-2-aminobutanoic acid, is possible, especially when using highly reactive methylating agents like methyl iodide or dimethyl sulfate in excess.[1][2] However, in reactions like the Eschweiler-Clarke, the mechanism inherently prevents the formation of quaternary ammonium salts.[5]

Q5: What are the best analytical techniques to monitor the reaction and identify side products?

A5: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. TLC is excellent for rapid, qualitative monitoring of the reaction progress. HPLC provides quantitative data on the relative amounts of starting material, product, and side products. ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and identification of side products by observing the chemical shifts and integration of the N-methyl groups.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the N-methylation of 2-aminobutanoic acid.

Issue 1: Predominance of Over-Methylated Products (Di- and Tri-methylation)

Symptoms:

  • Major peaks corresponding to N,N-dimethyl-2-aminobutanoic acid and/or the quaternary ammonium salt in your analytical data (HPLC, NMR).

  • Low to negligible yield of the desired mono-N-methylated product.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Protocol
Excess Methylating Agent Using a large excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide) drives the reaction towards exhaustive methylation.[2]1. Reduce Stoichiometry: Carefully control the stoichiometry of the methylating agent to 1.0-1.2 equivalents relative to the 2-aminobutanoic acid. 2. Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration.
High Reaction Temperature Elevated temperatures increase the reaction rate, often favoring the more thermodynamically stable, fully methylated products.1. Lower Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or below). 2. Monitor Progress: Closely monitor the reaction by TLC or HPLC to stop it once the desired mono-methylated product is maximized.
Inappropriate Methylating Agent Highly reactive methylating agents are more prone to causing over-methylation.[2][3]1. Switch Reagents: Consider using a less reactive methylating agent. For example, if using dimethyl sulfate, try a reductive amination approach with formaldehyde and a reducing agent.[6]

Workflow for Mitigating Over-methylation:

Overmethylation_Pathway A 2-Aminobutanoic Acid (Primary Amine) B N-Methyl-2-aminobutanoic Acid (Secondary Amine) A->B + CH3+ C N,N-Dimethyl-2-aminobutanoic Acid (Tertiary Amine) B->C + CH3+ D Quaternary Ammonium Salt (N,N,N-Trimethyl) C->D + CH3+

Sources

troubleshooting guide for the synthesis of N-methyl-alpha-aminobutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-methyl-alpha-aminobutyric acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. The following information is structured in a problem-oriented, question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: General Synthetic Strategies

Question 1: What are the most common and reliable methods for synthesizing N-methyl-alpha-aminobutyric acid, and what are their primary trade-offs?

Answer: The synthesis of N-methyl-alpha-aminobutyric acid, like other N-methylamino acids (NMAs), is primarily achieved through two major routes: reductive amination and direct alkylation.[1] Each strategy has distinct advantages and disadvantages that a researcher must consider based on available reagents, scale, and the need to preserve stereochemistry.

  • Reductive Amination (Eschweiler-Clarke Reaction): This is often the preferred method for its reliability and operational simplicity.[2] It involves treating the parent amino acid (α-aminobutyric acid) with excess formaldehyde and a reducing agent, classically formic acid.[3] The key advantage is that the reaction inherently stops at the tertiary amine stage, thus completely avoiding the common problem of over-methylation to form quaternary ammonium salts.[3][4] Furthermore, the reaction conditions are typically mild enough that chiral centers at the alpha-carbon do not racemize.[3]

  • N-Alkylation using Methylating Agents: This classical approach involves the direct alkylation of the amine. To prevent over-alkylation, the primary amino group is first protected, often as a sulfonamide (e.g., N-tosyl or N-nosyl), which increases the acidity of the remaining N-H proton.[1][5] A base is then used to deprotonate the nitrogen, followed by nucleophilic attack on a methylating agent like methyl iodide or dimethyl sulfate.[5][6] The main drawback of this method is the often harsh conditions required to remove the sulfonamide protecting group, which can be incompatible with other sensitive functional groups and may require strong acids or reducing agents.[1][5]

Table 1: Comparison of Common N-Methylation Methods

FeatureEschweiler-Clarke ReactionN-Alkylation (via Sulfonamide)
Primary Reagents Formaldehyde, Formic AcidProtecting Group (e.g., Ts-Cl), Base (e.g., NaOH), Methylating Agent (e.g., CH₃I)
Risk of Quaternization None; reaction stops at tertiary amine.[3][4]High; requires careful control of stoichiometry.[7]
Racemization Risk Generally low for chiral amines.[3]Can occur, especially under strongly basic conditions.[8]
Key Advantage High selectivity for tertiary amine, simple procedure.[7]Can be adapted for various alkyl groups (not just methyl).
Key Disadvantage Requires excess reagents that must be removed.Requires protection/deprotection steps; deprotection can be harsh.[1]
Part 2: Troubleshooting the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is highly effective but can present challenges related to yield, purity, and reaction monitoring.

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield or Incomplete Reaction reagents Reagent Stoichiometry or Quality Issue? start->reagents Check reagents conditions Suboptimal Reaction Conditions? start->conditions Review parameters monitoring Ineffective Reaction Monitoring? start->monitoring Check monitoring sol_reagents Use excess HCHO & HCOOH (>2 eq. each) Verify reagent purity reagents->sol_reagents Solution sol_conditions Increase temperature to 80-100°C Ensure adequate reaction time (4-12h) conditions->sol_conditions Solution sol_monitoring Monitor by TLC or LC-MS to confirm disappearance of starting material monitoring->sol_monitoring Solution

Caption: Troubleshooting workflow for low-yield Eschweiler-Clarke reactions.

Question 2: My reaction shows low conversion of α-aminobutyric acid to the N-methylated product. What are the likely causes?

Answer: Low conversion is a common issue often traced back to reaction stoichiometry and conditions. The mechanism involves two successive methylations, each consuming one equivalent of formaldehyde and formic acid.[7]

  • Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the equilibrium toward the product.[3] A molar ratio of at least 2.5 to 3 equivalents of each reagent relative to the starting amine is recommended to ensure complete dimethylation.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures, often near boiling or between 80-100°C.[3] Insufficient heat can lead to a sluggish reaction and incomplete conversion. The decomposition of formate to provide the hydride for reduction is temperature-dependent.[9]

  • Reaction Time: While some simple amines methylate quickly, amino acids may require longer reaction times. Monitor the reaction over several hours (e.g., 4-12 hours) to ensure it has gone to completion.

  • pH Conditions: The reaction proceeds through a protonated iminium ion intermediate.[7] While formic acid provides the necessary acidic environment, ensuring the pH is not too high is crucial. However, some studies have noted that under strongly acidic conditions (pH < 3.5), methylation may not occur effectively.[7] The use of excess formic acid typically self-regulates the optimal pH.

Question 3: I am observing an unexpected side product. What are the possibilities and how can they be minimized?

Answer: While the Eschweiler-Clarke reaction is generally clean, side reactions can occur, particularly with bifunctional molecules like amino acids.

  • Incomplete Methylation: The most common "side product" is the mono-methylated intermediate, N-methyl-alpha-aminobutyric acid. This arises from using insufficient formaldehyde or formic acid, or stopping the reaction prematurely.[3] The formation of the tertiary amine is generally more favorable, but ensuring excess reagents helps push the reaction to completion.[3]

  • Cyclocondensation Products: While more common for α-amino amides which can form imidazolidin-4-ones, there is a small theoretical possibility of side reactions involving the carboxylic acid group under harsh heating, though this is not commonly reported for free α-amino acids.[10][11] Sticking to the recommended temperature range (80-100°C) minimizes degradation or decarboxylation risks.

  • Formyl Esters: The carboxylic acid could potentially be esterified by formic acid, especially if conditions are dehydrating. This ester would likely be hydrolyzed during aqueous workup.

To minimize byproducts, ensure the use of high-purity reagents and adhere to the established stoichiometry and temperature protocols.

Question 4: How can I effectively monitor the progress of the reaction?

Answer: Monitoring the reaction is crucial to determine the point of completion and avoid unnecessary heating.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture against the starting α-aminobutyric acid standard. The product, being more substituted, will be less polar and should have a higher Rf value. A stain like ninhydrin is useful here; the starting primary amine will give a strong color (e.g., purple), while the final tertiary amine product will not react or give a different color (e.g., yellow).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be diluted and injected into an LC-MS. This allows you to track the disappearance of the starting material (m/z = 104.12 for [M+H]⁺) and the appearance of the mono-methylated (m/z = 118.14) and di-methylated products (m/z = 132.15).

Part 3: Purification and Analysis

Question 5: What is the most effective method to isolate and purify N-methyl-alpha-aminobutyric acid from the reaction mixture?

Answer: The workup and purification are critical because the product is a highly polar zwitterion and the reaction mixture contains a large excess of formic acid and formaldehyde.

  • Removal of Excess Reagents: After the reaction is complete, the first step is to remove the volatile reagents. This is typically done by evaporation under reduced pressure (roto-evaporation). Co-evaporation with water can help remove the last traces of formic acid.

  • Initial Purification: The crude residue will contain the product and some salts. Dissolving the residue in a minimal amount of water and then precipitating the product by adding a large volume of a water-miscible organic solvent like acetone or isopropanol is a common first-pass purification.

  • Ion-Exchange Chromatography: For high purity, ion-exchange chromatography is the gold standard.

    • Cation-Exchange: Use a strong cation-exchange resin (e.g., Dowex 50) in its protonated form (H⁺). Load the crude product dissolved in water onto the column. Wash with water to remove any neutral or anionic impurities. Then, elute the amino acid product using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Anion-Exchange: Alternatively, use an anion-exchange resin in its hydroxide form (OH⁻). The zwitterionic amino acid will be retained, and can be eluted with a weak acid like acetic acid.

  • Recrystallization: The purified product can be further refined by recrystallization from a water/alcohol mixture (e.g., water/ethanol or water/isopropanol).

Question 6: Which analytical techniques are recommended to confirm the identity, purity, and stereochemical integrity of the final product?

Answer: A combination of spectroscopic and chromatographic methods is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is definitive for confirming methylation. Look for a singlet corresponding to the N-methyl protons (N-(CH₃)₂), typically in the 2.5-3.0 ppm range. The disappearance of the N-H protons and the characteristic shifts of the alpha-proton and side-chain protons will confirm the structure.

    • ¹³C NMR: This will show a new signal for the N-methyl carbons and a characteristic shift in the alpha-carbon signal upon methylation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the correct molecular ion peak, confirming the molecular weight ([M+H]⁺ at m/z 132.15).

  • High-Performance Liquid Chromatography (HPLC): Purity is best assessed by HPLC. A reverse-phase C18 column can be used with a suitable mobile phase (often water/acetonitrile with an additive like formic acid).[] Chiral HPLC, using a chiral stationary phase, can be employed to confirm that no racemization has occurred during the synthesis.

  • Amino Acid Analyzer: For quantitative analysis, an amino acid analyzer can be used, which employs post-column derivatization (e.g., with ninhydrin) for detection.[13][14]

Detailed Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol describes a representative procedure for the N,N-dimethylation of L-alpha-aminobutyric acid.

Materials:

  • L-alpha-aminobutyric acid (1.0 eq)

  • Formaldehyde (37 wt. % solution in H₂O, 3.0 eq)

  • Formic Acid (98-100%, 3.0 eq)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve L-alpha-aminobutyric acid (e.g., 10.3 g, 100 mmol) in deionized water.

  • To the stirred solution, add formaldehyde (24.3 mL, 300 mmol).

  • Carefully add formic acid (11.4 mL, 300 mmol) to the mixture.

  • Heat the reaction mixture to 90-100°C and maintain it at this temperature under reflux for 8 hours. Gas evolution (CO₂) should be observed.[3]

  • Monitor the reaction by TLC (n-butanol:acetic acid:water = 4:1:1) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess formic acid, formaldehyde, and water by rotary evaporation under reduced pressure. To aid in the removal of residual formic acid, add 50 mL of water and evaporate again. Repeat this step twice.

  • The resulting crude solid or oil can be taken forward for purification.

G cluster_mech Eschweiler-Clarke Mechanism Amine R-NH₂ (Primary Amine) Imine R-N=CH₂ (Imine Intermediate) Amine->Imine + HCHO - H₂O HCHO1 HCHO Sec_Amine R-NHCH₃ (Secondary Amine) Imine->Sec_Amine + HCOOH - CO₂ (Hydride Transfer) HCOOH1 HCOOH Iminium R-N⁺(CH₃)=CH₂ (Iminium Ion) Sec_Amine->Iminium + HCHO - H₂O HCHO2 HCHO Tert_Amine R-N(CH₃)₂ (Tertiary Amine) Iminium->Tert_Amine + HCOOH - CO₂ (Hydride Transfer) HCOOH2 HCOOH

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-r-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Eschweiler-Clarke Reaction. (2022, May 7). [Video]. YouTube. [Link]

  • Li, P., et al. (2018). Methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 8(29), 16183-16187. [Link]

  • Da Silva, J. F., et al. (2009). Reductive methylation by aqueous formaldehyde and zinc. Tetrahedron Letters, 50(44), 6043-6045. [Link]

  • Eschweiler-Clarke reaction. (2025, October 13). [Video]. YouTube. [Link]

  • Reductive amination - Wikipedia. (n.d.). [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3320–3327. [Link]

  • Albericio, F., & Carpino, L. A. (2002). 1 Protection Reactions. In Peptide Synthesis. Wiley-VCH. [Link]

  • Vilar, S., et al. (2021). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2339, 3-24. [Link]

  • Channing, J. E., et al. (1996). Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB). Applied Radiation and Isotopes, 47(5-6), 639-642. [Link]

  • Stals, P. J. M., et al. (2012). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 14(11), 3171-3176. [Link]

  • Kaljuste, K., & Undén, A. (2009). Alpha-N-methylation of amino acids.
  • Synthetic Preparation of N-Methyl-α-amino Acids. (2004). Chemical Reviews. [Link]

  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1). [Link]

  • Hughes, A. B. (2011). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]

  • Quadruple N-methylation of ethylenediamine with CO2 and H2 in water. (2025). Green Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses. [Link]

  • Chen, F. L., & Sung, K. (2005). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Heterocycles, 65(3), 697. [Link]

  • Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Sartan Drug Substances and Drug Products. (2019). Taiwan Food and Drug Administration. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molbank, 2023(4), M1758. [Link]

  • Coggins, J. R., & Benoiton, N. L. (1970). Determination of n-methylamino acids and their optical purity with an amino acid analyzer. Journal of Chromatography A, 52(2), 251-256. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). SynArchive. [Link]

  • Di Gioia, M. L., et al. (2010). An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. Amino Acids, 38(3), 821-827. [Link]

  • Lipton, M. A., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(25), 9780–9783. [Link]

  • An exception of Eschweiler-Clarke methylation: Cyclocondensation of α-amino amides with formaldehyde and formic acid. (2005). National Cheng Kung University. [Link]

  • Arvidsson, P. I., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6918–6920. [Link]

  • Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 64(50), 11448-11454. [Link]

  • Mindt, M., et al. (2019). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 55, 103-112. [Link]

  • Alpha-N-methylation of amino acids. (2009).
  • Synthesis and purification method for alpha-amino acid compound. (2015).

Sources

Technical Support Center: Overcoming Poor Yield in the N-Methylation of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methylated amino acid synthesis. N-methylated amino acids are critical building blocks in modern drug development, enhancing the proteolytic stability, membrane permeability, and conformational rigidity of therapeutic peptides.[1][2][3][4] However, their synthesis is often plagued by challenges such as low yields, racemization, and the formation of undesirable byproducts.

This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you overcome these common hurdles. It is designed for researchers, medicinal chemists, and process development scientists who require robust and reproducible methods for preparing these valuable compounds.

Part 1: The Troubleshooting & FAQ Hub

This section directly addresses the most common issues encountered during the N-methylation of chiral amino acids.

Category 1: Low Yield and Incomplete Conversion

Q1: My reaction has stalled, resulting in a low yield of the mono-N-methylated product and significant recovery of starting material. What are the likely causes?

A1: Low conversion is a frequent problem stemming from several factors:

  • Insufficient Deprotonation: The N-methylation of an N-protected amino acid requires the quantitative deprotonation of the amide or sulfonamide nitrogen. Sodium hydride (NaH) is a common base, but its efficiency can be hampered by poor quality (e.g., old, partially oxidized) or inadequate solvent choice.[5][6]

    • Expert Insight: Ensure you are using a fresh, high-quality dispersion of NaH. The reaction is often faster and more efficient in a mixture of THF and DMF.[6] A small amount of water can react with NaH to generate highly reactive, dry NaOH in situ, which has been shown to accelerate the reaction.[7]

  • Steric Hindrance: The steric bulk around the α-amino group can significantly slow down the rate of methylation, especially for amino acids like Valine or Isoleucine. This is also a major issue when coupling an amino acid onto an N-methylated residue in peptide synthesis.[8]

  • Poor Reagent Solubility: The amino acid derivative or the base may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics.

  • Inappropriate Methylating Agent: While methyl iodide (MeI) is common, it can be sluggish. Dimethyl sulfate (DMS) is often more reactive but also more toxic.[9] The choice of reagent should be tailored to the substrate and reaction conditions.

Q2: I'm observing significant formation of the N,N-dimethylated or quaternary ammonium salt byproduct. How can I improve selectivity for mono-methylation?

A2: Over-methylation is a classic selectivity challenge. The desired mono-N-methylated product is often more nucleophilic than the starting material, leading to a second methylation event.

  • Mechanism of Over-methylation: Once the first methyl group is added, the resulting secondary amine can be further deprotonated and react with another equivalent of the methylating agent. The Eschweiler-Clarke reaction is a notable exception, as the mechanism inherently prevents the formation of quaternary ammonium salts.[10][11]

  • Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Using a slight excess (e.g., 1.1-1.5 equivalents) is often sufficient. Large excesses of reagents like methyl iodide dramatically increase the rate of di-methylation.[1][6]

  • Use of Bulky Protecting Groups: Employing a bulky N-protecting group, such as a tosyl (Ts) or o-nitrobenzenesulfonyl (o-NBS) group, can sterically hinder the approach of the second methylating agent.[1][2] The o-NBS group is particularly effective as it renders the sulfonamide proton acidic, facilitating selective mono-methylation, and can be removed under mild conditions.[9][12]

  • Reaction Conditions: Running the reaction at lower temperatures can often favor the mono-methylated product. For instance, with NaH/MeI, performing the reaction at 5 °C instead of room temperature can suppress side reactions like β-elimination in serine derivatives.[5]

Category 2: Loss of Stereochemical Integrity

Q3: My product is showing significant racemization. What is the mechanism, and how can I prevent it?

A3: Maintaining the chiral integrity of the α-carbon is paramount. Racemization can occur under both basic and acidic conditions and is a significant risk during N-methylation.

  • Mechanism of Racemization: The primary mechanism involves the deprotonation of the α-carbon to form an enolate intermediate, which is achiral. Reprotonation can occur from either face, leading to a racemic or epimerized mixture. This is particularly problematic under strongly basic conditions or during subsequent deprotection steps, such as saponification of a methyl ester.[13][14]

  • Oxazolonium Intermediate: For N-acyl protected N-methylamino acids, an alternative mechanism involves the formation of an oxazolonium intermediate, which can also lead to racemization.[15][16] This pathway is exacerbated by the presence of tertiary amine salts.[13][15]

  • Prevention Strategies:

    • Avoid Harsh Bases/Saponification: Whenever possible, avoid using strong bases like NaOH for ester hydrolysis, as this is a known cause of racemization for N-methylated amino acids.[14][17] Consider using milder deprotection strategies, such as acidolysis of a t-butyl ester or hydrogenolysis of a benzyl ester.[1]

    • Use of Sulfonamide Protection: N-sulfonyl protecting groups like tosyl (Ts) or o-NBS are highly effective at preventing racemization. The sulfonamide nitrogen is deprotonated in preference to the α-carbon, and the subsequent methylation occurs without compromising the stereocenter.[17]

    • Control Reaction Temperature: Perform methylation at the lowest practical temperature to minimize the rate of enolization.

    • Method Selection: The Mitsunobu protocol for N-methylating N-sulfonylamino acids is an effective, racemization-free method.[17] Reductive amination methods are also generally considered to be stereochemically safe.[10]

Category 3: Side-Chain Reactivity

Q4: The functional groups on my amino acid's side chain (e.g., -OH, -SH, -COOH) are being methylated. How do I prevent this?

A4: Unprotected nucleophilic side chains will compete with the α-amino group for the methylating agent.

  • Protecting Groups are Essential: It is crucial to use appropriate orthogonal protecting groups for all reactive side-chain functionalities.

    • Hydroxyl Groups (Ser, Thr, Tyr): Protect as benzyl (Bn) or t-butyl (tBu) ethers.[5]

    • Carboxylic Acids (Asp, Glu): Protect as benzyl (Bn) or t-butyl (tBu) esters.

    • Thiols (Cys): Protect with groups like trityl (Trt) or acetamidomethyl (Acm).

    • Guanidinium Group (Arg): Use Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Mtr protecting groups, though Pbf is preferred for its milder cleavage conditions.[18][19]

  • Orthogonal Strategy: Ensure your chosen protecting groups are stable to the N-methylation conditions (e.g., NaH/MeI) but can be removed later without affecting the newly installed N-methyl group or the peptide backbone. The Fmoc/tBu strategy in solid-phase synthesis provides a well-established orthogonal framework.[19]

Part 2: Optimized Protocols & Methodologies

Protocol 1: On-Resin N-Methylation via the Biron-Kessler Method (o-NBS Protection)

This is a robust and widely used method for site-selective N-methylation during solid-phase peptide synthesis (SPPS). It minimizes racemization and allows for precise control.[9][18]

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-bound resin (with the N-terminal Fmoc group removed) in N-Methyl-2-pyrrolidone (NMP).

  • Sulfonylation (o-NBS Protection):

    • Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (4 eq.) in NMP.

    • Add the solution to the resin and shake for 30 minutes at room temperature.[20]

    • Wash the resin thoroughly with NMP, then Dichloromethane (DCM), and finally NMP again.

  • Methylation:

    • Prepare a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) and 2-mercaptoethanol (10 eq.) in NMP to deprotonate the sulfonamide.

    • Immediately add dimethyl sulfate (DMS, 10 eq.) to the resin.[20]

    • Shake the reaction mixture for 10-20 minutes.

    • Wash the resin with NMP (3x) and DCM (3x).

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP.

    • Add this solution to the resin and shake for 5 minutes. Repeat this step once.[20]

    • Wash the resin thoroughly with NMP and DCM. The N-methylated amine is now ready for the next coupling step.

Protocol 2: Reductive Amination (Eschweiler-Clarke Reaction)

This classic solution-phase method is excellent for producing N,N-dimethylated amino acids from the primary amine without the risk of forming quaternary salts.[10][21] It is generally high-yielding and does not cause racemization.[10][11]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the chiral amino acid (1 eq.).

  • Reagent Addition: Add aqueous formaldehyde (e.g., 37% solution, ~2.5 eq.) followed by formic acid (e.g., 98% solution, ~5 eq.). Caution: The reaction can be exothermic and evolve CO2 gas.[22]

  • Heating: Heat the mixture to 90-100 °C (reflux) for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The evolution of CO2 is a driving force for the reaction.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess formic acid and formaldehyde under reduced pressure.

    • Dissolve the residue in water and adjust the pH to be basic (pH 9-10) with a suitable base (e.g., NaOH or Na2CO3).

    • Extract the N,N-dimethylated amino acid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., over MgSO4), filter, and concentrate to yield the product.

Part 3: Data & Visualization Center

Table 1: Comparison of Common N-Methylation Methods
MethodMethylating Agent(s)Typical YieldRacemization RiskKey AdvantagesKey Disadvantages
NaH / MeI Sodium Hydride, Methyl IodideGood to Excellent[5][6]Moderate (esp. with ester saponification)[14]Broadly applicable, well-established.Over-methylation risk, NaH is hazardous, racemization possible.
Eschweiler-Clarke Formaldehyde, Formic AcidExcellent[21]Very Low[10][11]No quaternary salt formation, high yield, uses inexpensive reagents.Primarily for N,N-dimethylation, requires heating.
o-NBS Method (SPPS) DMS or MeI, DBUExcellent[9]Very Low[17]Site-selective, compatible with SPPS, low racemization.[20]Multi-step (protect-methylate-deprotect), uses toxic reagents.
Reductive Amination Formaldehyde, NaBH3CN/NaBH4Good to Excellent[23][24]Very LowMilder than Eschweiler-Clarke, good selectivity.Requires careful pH control, cyanoborohydride is toxic.
Diagrams: Workflows and Mechanisms

A clear understanding of the process flow is essential for effective troubleshooting.

Troubleshooting_Workflow Start Problem: Poor Yield of N-Methylated Amino Acid Check_Purity Step 1: Analyze Crude Product (LC-MS, Chiral HPLC) Start->Check_Purity Identify_Problem Identify Primary Issue Check_Purity->Identify_Problem Low_Conversion Low Conversion/ Starting Material Present Identify_Problem->Low_Conversion Low Conversion Over_Methylation Over-Methylation (Di-Me or Quat Salt) Identify_Problem->Over_Methylation Poor Selectivity Racemization Racemization/ Diastereomers Observed Identify_Problem->Racemization Loss of Stereopurity Solve_Conversion Optimize Reaction: - Check base/reagent quality - Increase temperature/time - Change solvent Low_Conversion->Solve_Conversion Solve_Selectivity Improve Selectivity: - Reduce eq. of methylating agent - Use bulky protecting group (o-NBS) - Lower reaction temperature Over_Methylation->Solve_Selectivity Solve_Racemization Prevent Racemization: - Use milder deprotection - Employ N-sulfonyl protection - Use racemization-free method (e.g., Reductive Amination) Racemization->Solve_Racemization

Caption: Troubleshooting workflow for poor N-methylation yield.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Methylation AminoAcid R-NH2 (Amino Acid) Imine [R-N=CH2] (Iminium Ion Intermediate) AminoAcid->Imine + CH2O, -H2O Formaldehyde CH2O (Formaldehyde) Product R-NH-CH3 (Mono-N-Methylated Product) Imine->Product + [H-] Hydride [H-] (from Formic Acid or NaBH3CN)

Caption: General mechanism of reductive N-methylation.

Part 4: References

  • Olsen, C. A. (2015). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 6, 155-181. (Link)

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). (Link)

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. (Link)

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. (Link)

  • Sage, D. et al. (2020). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. (Link)

  • Bodanszky, M., & Martinez, J. (1983). Side reactions in peptide synthesis. Synthesis, 1983(5), 333-356. (Link)

  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 46(6), 525-531. (Link)

  • Sagan, S. et al. (2004). Synthetic Preparation of N-Methyl-r-amino Acids. Chemical Reviews, 104(12), 5823-5846. (Link)

  • Li, H. et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Green Chemistry, 20(1), 153-157. (Link)

  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. (Link)

  • An, G. et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 221-223. (Link)

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. (Link)

  • BenchChem. (2025). Troubleshooting low yield in peptide synthesis with N-methylated amino acids. (Link)

  • Barluenga, J. et al. (2010). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 1(1), 103-109. (Link)

  • Aurelio, L. et al. (2004). Backbone N-modified peptides: beyond N-methylation. Organic & Biomolecular Chemistry, 2(22), 3244-3255. (Link)

  • Benoiton, N. L., & Coggins, J. R. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(11), 1968-1971. (Link)

  • Li, F. et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(2), 520-523. (Link)

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. (Link)

  • WuXi AppTec. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (Link)

  • Wang, X. B. et al. (2021). Observation of Conformational Simplification upon N-Methylation on Amino Acid Iodide Clusters. The Journal of Physical Chemistry Letters, 12(11), 2841-2847. (Link)

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. (Link)

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. (Link)

  • Acosta, G. A. et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. (Link)

  • Lenci, E., & Trabocchi, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(14), 1331-1342. (Link)

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. (Link)

  • Google Patents. (n.d.). CN101560167A - Alpha-n-methylation of amino acids. (Link)

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. (Link)

  • Wang, C. et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6788. (Link)

  • Wikidoc. (2012, August 9). Eschweiler-Clarke reaction. (Link)

  • Leonard, S. N. et al. (2017). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS infectious diseases, 3(12), 932-941. (Link)

  • Aurelio, L. et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823-5846. (Link)

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (Link)

  • Google Patents. (n.d.). US20090264620A1 - N-Methylation of amino acids. (Link)

  • Roy, A. et al. (2016). Engineering b-sheets employing N-methylated heterochiral amino acids. Chemical Science, 7(7), 4443-4449. (Link)

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry, 55(5), 911-915. (Link)

  • BenchChem. (2025). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals. (Link)

  • Naoum, J. et al. (2022). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 26(11), 3128-3136. (Link)

  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis. (Link)

Sources

Technical Support Center: Optimizing the Eschweiler-Clarke Methylation of Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The is a premier, transition-metal-free method for the reductive N,N-dimethylation of primary amines using formaldehyde as the carbon source and formic acid as the hydride donor[1]. When applied to amino acids, the zwitterionic nature of the substrate and the presence of the carboxylic acid group introduce unique thermodynamic and kinetic challenges.

This guide provides a self-validating methodology, mechanistic troubleshooting, and optimization matrices to ensure high-yield synthesis of tertiary amino acids without over-alkylation or degradation.

PART 1: Mechanistic Foundations & Causality

Understanding the reaction mechanism is the first step in troubleshooting. The reaction proceeds through two distinct condensation-reduction cycles. Crucially, the release of carbon dioxide ( CO2​ ) during the hydride transfer step renders the reaction thermodynamically irreversible, driving the equilibrium toward the tertiary amine[2]. Quaternary ammonium salts cannot form because a tertiary amine lacks the N-H bond required to form the requisite iminium ion intermediate[2].

Mechanism AA Amino Acid (Primary Amine) Iminium1 Iminium Ion Intermediate AA->Iminium1 Condensation (-H2O) HCHO1 Formaldehyde (HCHO) HCHO1->Iminium1 SecAmine Secondary Amine (Monomethylated) Iminium1->SecAmine Reduction HCOOH1 Formic Acid (Hydride Donor) HCOOH1->SecAmine CO2 CO2 Gas (Irreversible Step) HCOOH1->CO2 Iminium2 Iminium Ion Intermediate SecAmine->Iminium2 Condensation (-H2O) HCHO2 Formaldehyde (HCHO) HCHO2->Iminium2 TertAmine Tertiary Amine (N,N-Dimethylated) Iminium2->TertAmine Reduction HCOOH2 Formic Acid (Hydride Donor) HCOOH2->TertAmine HCOOH2->CO2

Fig 1: Two-cycle condensation and reduction mechanism of the Eschweiler-Clarke reaction.

PART 2: Standard Operating Procedure (SOP)

Self-Validating Protocol: N,N-Dimethylation of an α -Amino Acid

This protocol is designed with built-in macroscopic and analytical checkpoints to ensure causality between your actions and the reaction's progress.

  • Preparation : In a round-bottom flask equipped with a reflux condenser, suspend the amino acid (1.0 eq, e.g., 10 mmol) in formic acid (88-98% w/w, 5.0 eq, 50 mmol).

  • Controlled Addition : Slowly add 37% aqueous formaldehyde (formalin) (3.0 eq, 30 mmol) dropwise at room temperature.

    • Causality: Slow addition prevents uncontrolled exothermic condensation and minimizes the formation of polymeric formaldehyde byproducts.

  • Reflux & Macroscopic Validation : Heat the reaction mixture to 90–100°C with continuous stirring for 4–12 hours.

    • Self-Validation Checkpoint: Monitor the reaction flask for effervescence. The evolution of CO2​ gas is a direct macroscopic indicator of active hydride transfer[2]. The cessation of bubbling indicates that the reductive cycles are complete.

  • Analytical Validation : Withdraw a 10 µL aliquot, dilute in 1 mL of 50:50 Water/Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is complete when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the starting material mass ( [M+H]+ ) and the mono-methylated intermediate.

  • Quenching & Concentration : Remove the excess formic acid and formaldehyde under reduced pressure (rotary evaporation) at 50°C. Do not exceed 60°C to prevent thermal degradation.

  • Purification : Dissolve the resulting viscous syrup in a minimum amount of water. Adjust the pH to the isoelectric point (pI) of the specific N,N-dimethyl amino acid using 1M NaOH or strongly basic ion-exchange resin to precipitate the zwitterionic product. Filter and recrystallize from ethanol/water.

PART 3: Optimization Matrix

To achieve complete dimethylation without degrading the amino acid, parameters must be tightly controlled. The table below summarizes the quantitative adjustments required for optimal yields.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Formaldehyde (HCHO) 2.0 - 2.5 eq3.0 - 5.0 eq Drives the equilibrium of the sterically hindered secondary amine towards the second iminium ion.
Formic Acid (HCOOH) 2.5 - 3.0 eq5.0 - 10.0 eq Acts as both the hydride donor and solvent; excess ensures complete reduction and prevents reaction stalling.
Temperature 60 - 80°C90 - 100°C Hydride transfer from the formate ion to the iminium ion has a high activation energy barrier requiring thermal input.
Solvent System Neat (Reagents only)Aqueous Formalin (37%) The high concentration of water thermodynamically suppresses unwanted Fischer esterification of the amino acid's carboxyl group.
PART 4: Troubleshooting Guides & FAQs

Q1: Why am I only getting the mono-methylated product instead of the N,N-dimethylated amino acid? A: The Eschweiler-Clarke reaction proceeds via two sequential reductive amination cycles. If you observe mono-methylation, the second cycle is stalling. This usually happens because the secondary amine intermediate is more sterically hindered, making the formation of the second iminium ion slower.

  • Fix : Ensure you are using at least 3-5 equivalents of formaldehyde and 5-10 equivalents of formic acid. Additionally, the hydride transfer requires thermal energy; ensure your reaction temperature is strictly maintained between 90°C and 100°C.

Q2: I'm trying to methylate an α -amino amide, but LC-MS shows a mass corresponding to a cyclic product. What happened? A: You have encountered a well-documented mechanistic divergence. When applying standard Eschweiler-Clarke conditions to α -amino amides, the intermediate hemiaminal preferentially undergoes intramolecular cyclocondensation rather than reduction, yielding imidazolidin-4-ones instead of the desired N,N-dimethylated acyclic product[3].

  • Fix : The amide nitrogen acts as an internal nucleophile, trapping the intermediate before formic acid can deliver the hydride[3]. To bypass this, abandon the formic acid/formaldehyde system for these specific substrates. Instead, use a milder reductive amination protocol with formaldehyde and sodium cyanoborohydride ( NaBH3​CN ) or zinc dust in an aqueous medium[4].

Q3: My zwitterionic amino acid won't dissolve in the formaldehyde/formic acid mixture. How can I improve solubility? A: Amino acids exist as zwitterions with high crystal lattice energies, often rendering them insoluble in the organic-leaning formic acid/formaldehyde mixture at room temperature.

  • Fix : Do not rely on room-temperature solubility. The solubility will typically increase dramatically as the mixture is heated to 90°C due to the disruption of the zwitterionic network. If it remains insoluble, pre-treat the amino acid with a stoichiometric amount of sodium hydroxide to form the more soluble sodium carboxylate salt, or add a miscible co-solvent like 1,4-dioxane.

Q4: How do I avoid esterification of the carboxylic acid group during the reaction? A: Formic acid is a carboxylic acid, and under prolonged heating, it can theoretically participate in Fischer esterification or form mixed anhydrides.

  • Fix : Esterification typically only occurs if you are using absolute (anhydrous) formic acid and paraformaldehyde. By using standard , the high concentration of water thermodynamically prevents esterification of the amino acid's carboxyl group[1].

Q5: What are the alternatives if the standard Eschweiler-Clarke conditions degrade my sensitive amino acid? A: Some highly functionalized amino acids degrade under prolonged acidic reflux.

  • Fix : You can achieve N,N-dimethylation under much milder conditions by substituting formic acid with metallic zinc dust as the reducing agent in an aqueous formaldehyde medium at 0–10°C[4]. This method avoids harsh heating but requires careful separation of inorganic zinc salts during workup[4].

PART 5: Troubleshooting Logic Tree

Troubleshooting Start Analyze Reaction Outcome (LC-MS / NMR) Mono Issue: Incomplete Methylation (Mono-methylated Product) Start->Mono Cyclo Issue: Cyclocondensation (Imidazolidin-4-ones) Start->Cyclo Solub Issue: Poor Amino Acid Solubility Start->Solub Degrad Issue: Substrate Degradation (Harsh Acid/Heat) Start->Degrad FixMono Action: Increase HCHO/HCOOH eq. and raise temp to 90-100°C Mono->FixMono FixCyclo Action: Switch to milder reductive amination (e.g., NaBH3CN) Cyclo->FixCyclo FixSolub Action: Add 1,4-dioxane co-solvent or pre-form sodium salt Solub->FixSolub FixDegrad Action: Use Zn/HCHO in aqueous medium at room temperature Degrad->FixDegrad

Fig 2: Decision tree for troubleshooting common Eschweiler-Clarke reaction failures.

References
  • Title : Review of Modern Eschweiler–Clarke Methylation Reaction Source : Molecules (MDPI / PMC) URL :[Link]

  • Title : An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid Source : Journal of Heterocyclic Chemistry URL :[Link]

  • Title : Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc Source : Tetrahedron Letters URL :[Link]

  • Title : Eschweiler–Clarke reaction Source : Wikipedia URL :[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for (2S)-2-(methylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final product's efficacy and safety. (2S)-2-(methylamino)butanoic acid, an N-methylated non-proteinogenic amino acid, serves as a critical intermediate where control of its enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric purity of this compound, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices and present self-validating protocols designed for implementation in research and quality control environments.

Foundational Principles: What and Why We Validate

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] For enantiomeric purity, the "purpose" is to accurately and precisely quantify the amount of the undesired (2R)-enantiomer in the presence of a large excess of the desired (2S)-enantiomer. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[3][4]

Key Validation Parameters (per ICH Q2(R1)) [1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, primarily its enantiomeric counterpart and other related impurities.[1]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.[2] This is arguably the most critical parameter for a trace-level purity method.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1]

ICH_Q2_Validation_Parameters cluster_Purpose Method's Purpose cluster_Validation Validation Characteristics (ICH Q2(R1)) P Enantiomeric Purity Assay Specificity Specificity (Discrimination from enantiomer) P->Specificity LOQ Limit of Quantitation (LOQ) (Trace enantiomer) P->LOQ Linearity Linearity P->Linearity Precision Precision (Repeatability, Intermediate) P->Precision Accuracy Accuracy P->Accuracy Robustness Robustness (Method reliability) P->Robustness

Caption: Core validation parameters for an enantiomeric purity method as stipulated by ICH Q2(R1).

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs. Below is a comparison of the four most prevalent techniques for determining the enantiomeric purity of amino acids.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its robustness, versatility, and high resolution.[5]

  • Principle of Separation: The technique relies on a Chiral Stationary Phase (CSP), which creates a stereochemically specific environment within the column.[5] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the CSP.[6] Differences in the stability of these complexes (driven by interactions like hydrogen bonding, π-π interactions, and steric hindrance) cause one enantiomer to be retained longer than the other, resulting in separation.[7] For N-methylated amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide (e.g., teicoplanin) CSPs are particularly effective.[7][8]

  • Strengths & Limitations:

    • Strengths: High resolution and reproducibility, broad applicability, and the ability to analyze underivatized amino acids, which avoids potential racemization from sample preparation steps.[6][9]

    • Limitations: Chiral columns can be expensive, and method development can be time-consuming to find the optimal combination of CSP and mobile phase.[6]

  • Data Presentation:

    Parameter Chiral HPLC Performance Rationale
    Specificity Excellent Baseline resolution (Rs > 2.0) is often achievable, ensuring unambiguous quantification.
    LOQ ~0.05 - 0.1% Can readily achieve the typical requirement of quantifying the undesired enantiomer at the 0.1% level.
    Precision Excellent (%RSD < 5%) Modern HPLC systems provide highly stable flow rates and injection volumes, leading to high precision.[10]

    | Analysis Time | 10 - 30 minutes | Typical run times provide a good balance between resolution and throughput. |

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolving power and sensitivity, especially when coupled with a mass spectrometer (MS).

  • Principle of Separation: Similar to HPLC, chiral GC uses a column coated with a chiral stationary phase (e.g., Chirasil-Val, a polysiloxane-anchored L-valine derivative).[11] However, a critical prerequisite for GC analysis of amino acids is their conversion into volatile derivatives.[11] This typically involves a two-step derivatization: esterification of the carboxylic acid group, followed by acylation of the amino group.[12]

  • Strengths & Limitations:

    • Strengths: Extremely high separation efficiency and sensitivity (picogram-level detection with an MS detector).[12]

    • Limitations: The mandatory derivatization step adds time, complexity, and a potential source of error or racemization if not carefully controlled.[11] Not suitable for non-volatile or thermally labile compounds.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[13][14]

  • Principle of Separation: Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.[13] Charged cyclodextrins are commonly used selectors for amino acids.[15][16] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities in the applied electric field, leading to their separation.[15]

  • Strengths & Limitations:

    • Strengths: Exceptional separation efficiency (high theoretical plates), very low sample volume (nanoliters), and rapid method development as the chiral selector can be easily changed.[1][13]

    • Limitations: Can be less robust and have lower concentration sensitivity compared to HPLC-UV. Achieving high reproducibility can be challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a fundamentally different approach, providing a direct observation of the enantiomers in solution.

  • Principle of Differentiation: In a standard achiral solvent, enantiomers are indistinguishable by NMR (isochronous).[17] To achieve differentiation, a Chiral Solvating Agent (CSA) is added to the sample. The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers.[17][18] These diastereomeric complexes exist in different magnetic environments, causing their corresponding NMR signals (e.g., the N-methyl protons) to appear at slightly different chemical shifts (anisochronous), allowing for direct integration and quantification.[17][19]

  • Strengths & Limitations:

    • Strengths: Non-destructive, requires no separation, provides an absolute measure of the enantiomeric ratio without response factor differences, and sample preparation is simple (mix and measure).[19]

    • Limitations: Significantly lower sensitivity than chromatographic methods; typically requires a ~1% concentration of the minor enantiomer for accurate quantification. Not suitable for trace-level analysis.

Experimental Protocols & Validation Workflow

A self-validating system is one where the protocol includes inherent checks to ensure the procedure is performing as expected. For enantiomeric purity, this is accomplished through System Suitability Tests (SSTs).

Workflow for Method Validation

The path from a developed method to a fully validated procedure follows a logical sequence. The goal is to systematically build confidence in the method's performance characteristics.

Validation_Workflow Dev Method Development (Select CSP & Mobile Phase) Spec Specificity (Inject racemate & enantiomer) Dev->Spec LOQ LOD & LOQ Determination (Signal-to-Noise or STDEV) Spec->LOQ Lin Linearity & Range (Spike (2S) with (2R) at 5 levels) LOQ->Lin AccPrec Accuracy & Precision (Analyze 3 levels, 3 reps each) Lin->AccPrec Robust Robustness (Vary Flow, Temp, Mobile Phase %) AccPrec->Robust Report Validation Report Robust->Report

Caption: A logical workflow for validating an enantiomeric purity method.

Protocol 1: Chiral HPLC Method with System Suitability

This protocol provides a robust starting point for the validation of (2S)-2-(methylamino)butanoic acid purity.

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Polysaccharide-based CSP, e.g., Lux Cellulose-2 or Chiralpak IC.

    • Mobile Phase: A typical starting condition would be a mixture of an alcohol (e.g., Ethanol) and a non-polar solvent (e.g., n-Hexane) with a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.[20]

  • Sample Preparation:

    • Test Solution: Dissolve the (2S)-2-(methylamino)butanoic acid sample in the mobile phase to a concentration of 0.5 mg/mL.

    • Resolution Solution (for SST): Prepare a solution containing approximately 0.5 mg/mL of the racemic (2S/2R)-2-(methylamino)butanoic acid. This solution is critical for verifying the column's ability to separate the enantiomers.

  • System Suitability Test (SST):

    • Inject the Resolution Solution.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the (2S) and (2R) peaks must be greater than 2.0.[10] This ensures baseline separation, which is fundamental for accurate quantification.

      • Tailing Factor (T): The tailing factor for the (2S) peak should be less than 2.0. This confirms good peak shape.

      • Relative Standard Deviation (RSD) of Peak Area: Perform five replicate injections. The RSD for the peak area of the (2S)-enantiomer should be ≤ 2.0%. This demonstrates injection precision.

  • Analysis & Calculation:

    • Once SST criteria are met, inject the Test Solution.

    • Integrate the peak areas for both the (2S) and (2R) enantiomers.

    • Calculate the percentage of the undesired (2R)-enantiomer using the area percent formula: % (2R)-enantiomer = [Area(2R) / (Area(2S) + Area(2R))] x 100

Summary and Recommendations

The choice of method for validating the enantiomeric purity of (2S)-2-(methylamino)butanoic acid is dictated by the specific requirements of the analysis.

FeatureChiral HPLCChiral GCChiral CENMR Spectroscopy
Primary Mechanism CSP InteractionCSP InteractionSelector in BGEChiral Solvating Agent
Derivatization Not usually requiredMandatoryNot usually requiredNo
Sensitivity (LOQ) High (~0.05%)Very High (<0.01%)Moderate (~0.1%)Low (>1%)
Robustness HighModerateModerateHigh
Analysis Time ModerateModerate (plus prep)FastVery Fast
Best For QC/Release Testing, general purpose R&DTrace analysis, metabolomicsHigh-throughput screening, limited sampleReaction monitoring, structural confirmation

Final Recommendation: For routine quality control and release testing in a regulated environment, Chiral HPLC is the superior choice. Its high robustness, excellent sensitivity for trace enantiomer quantification, and ability to analyze the compound directly without derivatization align perfectly with the stringent requirements of pharmaceutical development.[5] The method validation should be rigorously executed following the ICH Q2(R1) guideline to ensure data integrity and regulatory compliance.[1][2] Chiral GC serves as an excellent orthogonal method for confirmation or when higher sensitivity is required, while NMR is a powerful tool for rapid, non-destructive checks during process development.

References

  • Huang, L., Yu, L., Chen, Y., & Li, Y. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Gong, X., et al. (2021). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available at: [Link]

  • Glavin, D. P., et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Cámara, M., et al. (2020). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. In Methods in Molecular Biology. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Sardela, V. F., & Pereira, A. S. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Fraser, R. R. (n.d.). NMR Chiral solvating agents. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Bunin, A. D., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Tiritan, M. E., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. University of Naples Federico II. Available at: [Link]

  • Paik, M. J., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Journal of Chromatography B. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Brückner, H., & Schieber, A. (2001). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]

  • Di Tizio, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega. Available at: [Link]

  • Guo, J., et al. (2006). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. Analytical Chemistry. Available at: [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]

  • Bunin, A. D., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. Available at: [Link]

  • Kalíková, K., et al. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules. Available at: [Link]

  • Chiral Technologies. (2014). Amino Acid Database - HPLC. Available at: [Link]

  • Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • Guo, X., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Food Chemistry. Available at: [Link]

  • Kumar, A., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of (S)- and (R)-2-(methylamino)butanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the chirality of a molecule is a pivotal determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit profound differences in their pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the potential biological activities of the (S)- and (R)-enantiomers of 2-(methylamino)butanoic acid. While direct comparative experimental data for these specific enantiomers remains limited in publicly available literature, this document synthesizes foundational principles of stereoselectivity, the significance of N-methylation in amino acid derivatives, and presents a detailed case study on structurally similar compounds to illuminate the anticipated disparities in their biological effects. Furthermore, we provide robust experimental protocols to empower researchers to elucidate the distinct biological profiles of these enantiomers.

The Significance of Chirality and N-Methylation in Drug Design

The interaction between a drug molecule and its biological target, typically a protein such as a receptor or enzyme, is a highly specific three-dimensional process. The precise spatial arrangement of functional groups in a chiral molecule dictates its binding affinity and efficacy. One enantiomer may fit perfectly into a binding site, eliciting a desired therapeutic response, while its mirror image may have a weaker interaction, no activity, or even produce off-target effects leading to toxicity.

N-methylation of amino acids is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of parent compounds.[1] This modification can increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and enhance oral bioavailability.[2][3] Consequently, the N-methylated amino acid enantiomers, (S)- and (R)-2-(methylamino)butanoic acid, represent intriguing candidates for pharmacological investigation.

Physicochemical Properties of (S)- and (R)-2-(methylamino)butanoic acid

Enantiomers share identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light (optical rotation) and other chiral molecules will differ.

Property(S)-2-(methylamino)butanoic acid(R)-2-(methylamino)butanoic acidReference
Molecular Formula C₅H₁₁NO₂C₅H₁₁NO₂[4][5]
Molecular Weight 117.15 g/mol 117.15 g/mol [4][5]
CAS Number 88930-11-488930-13-6[4]
Predicted LogP 0.069Not specified, but expected to be identical to the (S)-isomer[4]
Topological Polar Surface Area (TPSA) 49.33 ŲNot specified, but expected to be identical to the (S)-isomer[4]

Case Study: Stereoselective Biological Activity of Fluorinated Analogues

A study on the fluorinated analogues, (R)- and (S)-3-[¹⁸F]Fluoro-2-Methyl-2-(methylamino)propanoic acid (NMeFAMP), provides critical insights into the potential stereoselective behavior of (S)- and (R)-2-(methylamino)butanoic acid.[2] These compounds were evaluated as potential PET imaging agents for gliomas, and their uptake in cancer cells was assessed.

The research revealed that the stereochemistry at the α-carbon significantly influences the in vivo biological properties of these compounds.[2] In a rat gliosarcoma model, the (R)-enantiomer of the N-methylated analogue, (R)-[¹⁸F]NMeFAMP, demonstrated statistically significant higher tumor uptake at 60 minutes compared to the (S)-enantiomer.[2]

Table of Comparative Tumor Uptake of NMeFAMP Enantiomers

Time Point(R)-[¹⁸F]NMeFAMP (%ID/g)(S)-[¹⁸F]NMeFAMP (%ID/g)
60 minStatistically significantly higherLower than (R)-enantiomer

Data synthesized from in vivo studies in a 9L gliosarcoma rat model as described in the referenced literature.[2]

These findings strongly suggest that the biological targets for these amino acid derivatives, such as amino acid transporters, exhibit stereoselectivity. It is therefore highly probable that (S)- and (R)-2-(methylamino)butanoic acid will also display differential biological activities.

Experimental Protocols for Comparative Analysis

To directly assess the comparative biological activity of (S)- and (R)-2-(methylamino)butanoic acid, the following experimental workflows are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the enantiomers on cell viability and proliferation.

Workflow for Cytotoxicity Assay

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Analysis A Culture selected cell line B Seed cells in 96-well plates A->B C Prepare serial dilutions of (S)- and (R)-enantiomers D Treat cells with compounds C->D E Incubate for 24-72 hours F Add MTT reagent E->F G Incubate and solubilize formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I cluster_0 Preparation cluster_2 Separation and Counting A Prepare membrane homogenates expressing the target receptor B Prepare radiolabeled ligand and unlabeled competitors C Incubate membranes with radioligand and varying concentrations of (S)- or (R)-enantiomers B->C D Separate bound from free radioligand (e.g., filtration) C->D E Measure radioactivity of bound ligand (scintillation counting) D->E F Calculate Ki values E->F

Caption: General workflow for a competitive receptor binding assay.

Detailed Steps:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the target receptor.

  • Reagent Preparation: Obtain a radiolabeled ligand known to bind to the target receptor and prepare stock solutions of the (S)- and (R)-2-(methylamino)butanoic acid to be tested as competitors.

  • Binding Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled (S)- or (R)-enantiomer. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression analysis to determine the IC50 value for each enantiomer. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways and Mechanisms of Action

Based on the structure of 2-(methylamino)butanoic acid, several potential biological targets and signaling pathways can be hypothesized. As an amino acid analogue, it may interact with amino acid transporters, which are crucial for cellular metabolism and are often upregulated in cancer cells. [2] Hypothesized Cellular Uptake and Downstream Effects

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space S_enantiomer (S)-2-(methylamino)butanoic acid Transporter Amino Acid Transporter S_enantiomer->Transporter High Affinity? R_enantiomer (R)-2-(methylamino)butanoic acid R_enantiomer->Transporter Low Affinity? Metabolic_pathways Metabolic Pathways Transporter->Metabolic_pathways Signaling_cascades Signaling Cascades Transporter->Signaling_cascades Metabolic_pathways->Signaling_cascades

Caption: Hypothesized stereoselective interaction with an amino acid transporter.

The differential uptake of the (S) and (R) enantiomers could lead to varying downstream effects on cellular metabolism and signaling pathways. For instance, competition with natural amino acids for transport could disrupt protein synthesis or other metabolic processes.

Conclusion and Future Directions

The principle of stereoselectivity is fundamental to modern pharmacology. While direct experimental evidence comparing the biological activities of (S)- and (R)-2-(methylamino)butanoic acid is currently lacking, the available data on structurally related compounds strongly indicates that these enantiomers are likely to exhibit distinct biological profiles. The enhanced metabolic stability and bioavailability conferred by N-methylation make these compounds compelling targets for further investigation.

This guide provides a framework for researchers to systematically evaluate the comparative biological activities of these enantiomers. The detailed experimental protocols for cytotoxicity and receptor binding assays, along with the illustrative workflows, offer a clear path for generating the necessary data. Elucidating the stereospecific interactions of (S)- and (R)-2-(methylamino)butanoic acid with biological targets will be crucial for understanding their therapeutic potential and for the rational design of novel, highly selective therapeutic agents. Future research should focus on performing these direct comparative studies to fill the current knowledge gap and unlock the potential of these chiral molecules.

References

  • Vaidyanathan, G., & Zalutsky, M. R. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - and (S)-3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid (NMeFAMP). Nuclear medicine and biology, 39(8), 1137-1147. [Link]

  • Dobrikov, G. M., Valcheva, V., Stoilova-Disheva, M., Momekov, G., Tzvetkova, P., Chimov, A., & Dimitrov, V. (2012). Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol - The crucial role of the configuration. European Journal of Medicinal Chemistry, 48, 45–56. [Link]

  • Garai, S., et al. (2022). Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593. Frontiers in Pharmacology, 13, 1008633. [Link]

  • Compton, D. R., et al. (1996). Comparative receptor binding analyses of cannabinoid agonists and antagonists. Journal of Pharmacology and Experimental Therapeutics, 277(2), 586-594. [Link]

  • Tsao, D., & Kim, Y. S. (1981). Differential effects of sodium butyrate, dimethyl sulfoxide, and retinoic acid on membrane-associated antigen, enzymes, and glycoproteins of human rectal adenocarcinoma cells. Cancer Research, 41(10), 3786-3792. [Link]

  • Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Methods in Molecular Biology, 2925, 231-239. [Link]

  • Holik, H. A., Ibrahim, F., & Kartamihardja, A. (2021). IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. International Journal of Drug and Pharmaceutical Sciences, 12(6), 1-8. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • Glover, Z. K., & Moody, C. J. (2016). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. ChemCatChem, 8(16), 2645-2648. [Link]

  • Dong, P., et al. (2020). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Antibiotics, 9(11), 754. [Link]

  • PubChem. (2S)-2-(methylamino)butanoic acid. [Link]

  • PubChem. (2R)-2-(Methylamino)butanoic acid. [Link]

Sources

Comparative Spectroscopic Guide: N-Methylated vs. Non-Methylated Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Chemical Nomenclature Clarification: Because butanoic acid ( CH3​CH2​CH2​COOH ) lacks a nitrogen atom, it cannot undergo N-methylation. In neurochemical and pharmaceutical literature, this terminology universally refers to the aminobutanoic acid derivatives. Therefore, this guide objectively compares 4-aminobutanoic acid (GABA) with its N-methylated analog, 4-(methylamino)butanoic acid (N-methyl-GABA) .

Introduction and Mechanistic Context

The N-methylation of amino acids is a critical structural modification in drug development, known to enhance lipophilicity, alter receptor subtype selectivity, and improve proteolytic stability. In the context of the inhibitory neurotransmitter GABA, substituting a primary amine with a secondary amine (N-methyl-GABA) fundamentally alters the molecule's electronic environment [1].

Spectroscopically, this modification induces distinct changes in both Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) profiles. The electron-donating nature of the methyl group alters the basicity of the nitrogen, which shifts the zwitterionic equilibrium in aqueous solutions. Understanding these spectroscopic differences is essential for verifying synthetic purity, conducting metabolomic profiling, and studying GABAergic signaling pathways [2].

Spectroscopic Comparison

1 H and 13 C NMR Spectroscopy

The most diagnostic tool for distinguishing between GABA and N-methyl-GABA is 1 H-NMR spectroscopy. The structural addition of the N−CH3​ group introduces a highly integrated singlet and causes inductive deshielding of adjacent protons [3].

  • The N-Methyl Signature: N-methyl-GABA exhibits a distinct, sharp 3H singlet at approximately 2.65 ppm , which is entirely absent in non-methylated GABA.

  • C4 Proton Deshielding: The methylene protons on the C4 carbon (adjacent to the nitrogen) resonate at ~3.00 ppm in GABA. In N-methyl-GABA, the altered electronegativity and steric profile of the secondary amine shift this triplet slightly downfield.

  • Zwitterionic Dependency: Because both molecules exist as zwitterions ( NH3+​/NH2+​ and COO− ) at physiological pH, precise pH control during NMR acquisition is mandatory to prevent chemical shift drifting [4].

Table 1: Comparative 1 H-NMR Data (Solvent: D2​O , pH 7.0, 500 MHz)
Proton Environment4-aminobutanoic acid (GABA)4-(methylamino)butanoic acid (N-methyl-GABA)Multiplicity
C2-H (adjacent to COOH)~2.28 - 2.30 ppm~2.32 - 2.35 ppmTriplet (t)
C3-H (central CH2​ )~1.88 - 1.91 ppm~1.92 - 1.95 ppmMultiplet (m)
C4-H (adjacent to N)~2.99 - 3.02 ppm~3.05 - 3.10 ppmTriplet (t)
N- CH3​ Absent~2.65 - 2.70 ppmSinglet (s)

Data synthesized from standardized high-resolution NMR studies of the GABA spin system [1][2].

FTIR Spectroscopy

Infrared spectroscopy differentiates the primary amine of GABA from the secondary amine of N-methyl-GABA through N-H stretching and bending modes.

  • Primary vs. Secondary Amine: Non-methylated GABA (in its non-zwitterionic solid state) shows two distinct N-H stretching bands (symmetric and asymmetric) in the 3400–3200 cm −1 region. N-methyl-GABA, possessing a secondary amine, exhibits only a single N-H stretch.

  • Zwitterion Masking: In standard KBr pellets, both compounds often exist as zwitterions, resulting in a broad, overlapping NH3+​ or NH2+​ stretch that obscures the 3000 cm −1 region. Therefore, tracking the C-N stretch (~1150–1250 cm −1 ) is a more reliable diagnostic metric.

Table 2: Key FTIR Vibrational Modes (Solid State / ATR)
Vibrational ModeGABA (cm −1 )N-methyl-GABA (cm −1 )
N-H Stretch ~3300, ~3200 (Doublet, primary)~3300 (Singlet, secondary)
C=O Stretch (Carboxylate) ~1560 - 1600 (Asymmetric COO− )~1560 - 1600 (Asymmetric COO− )
C-N Stretch ~1030 - 1050~1150 - 1200 (Shifted due to methyl)

Structural and Biosynthetic Relationships

To understand the origins of these analytes in biological and synthetic samples, we must map their chemical relationships. N-methyl-GABA can be synthesized directly via the N-methylation of GABA or obtained through the hydrolysis of industrial solvents like N-methyl-2-pyrrolidone (NMP) [3].

G GABA 4-aminobutanoic acid (GABA) NMGABA 4-(methylamino)butanoic acid (N-methyl-GABA) GABA->NMGABA N-Methylation (SAM-dependent) NMP N-methyl-2-pyrrolidone (NMP) NMP->NMGABA Hydrolysis (In vivo/Synthetic)

Caption: Pathways yielding N-methyl-GABA from GABA and NMP.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the steps: for example, precise pH control is mandated because the protonation state of the amine directly dictates the electron shielding of the C4 protons.

Protocol 1: Quantitative 1 H-NMR Acquisition

Objective: Obtain high-resolution spectra to differentiate C4 and N-methyl proton shifts.

  • Sample Preparation: Dissolve 10 mg of the analyte (GABA or N-methyl-GABA) in 0.50 mL of D2​O (99.9% isotopic purity).

  • Internal Referencing: Add 2 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to serve as a 0.00 ppm chemical shift reference [1].

  • pH Equilibration (Critical Step): Adjust the sample pH to exactly 7.0 using micro-additions of DCl or NaOD. Causality: Variations in pH alter the zwitterionic ratio, causing the C2 and C4 triplets to drift by up to 0.2 ppm, invalidating comparative data [4].

  • Acquisition: Acquire data at 37°C on a 500 MHz (or higher) spectrometer using a standard 1D pulse-acquire sequence (e.g., zg30 on Bruker systems).

  • Validation: Verify that the DSS peak is sharp at 0.00 ppm. Check the integration ratio of N-methyl-GABA: the C2:C3:C4:N- CH3​ integration must perfectly yield a 2:2:2:3 ratio.

Workflow Prep Sample Preparation D2O + DSS (Internal Std) pH pH Equilibration Adjust to pH 7.0 with DCl/NaOD Prep->pH Acq Data Acquisition 500+ MHz, 37°C, Pulse-Acquire pH->Acq Process Spectral Processing Fourier Transform & Phase Correction Acq->Process

Caption: Standardized 1H-NMR workflow for consistent chemical shift acquisition.

Protocol 2: ATR-FTIR Solid-State Analysis

Objective: Identify N-H and C-N stretching differences without solvent interference.

  • Crystal Preparation: Ensure the analyte is completely desiccated. Ambient moisture will create a broad -OH stretch (~3400 cm −1 ) that masks the critical N-H bands.

  • Background Collection: Collect a background spectrum on a clean diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm −1 resolution).

  • Sample Application: Apply 2-3 mg of solid powder to the crystal and apply uniform pressure using the ATR anvil. Causality: Consistent pressure ensures optimal contact with the evanescent wave, resulting in highly resolved peaks in the fingerprint region (1500–500 cm −1 ).

  • Analysis: Identify the presence of a single vs. double N-H stretch above 3200 cm −1 to confirm the degree of methylation.

References

  • Chemical shifts and coupling constants of the GABA spin system Source: Proceedings of the International Society for Magnetic Resonance in Medicine (ISMRM) URL:[Link]

  • Gamma-Aminobutyric Acid (CID 119) - Spectral Data Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA) Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

assessing the impact of N-methylation on the lipophilicity of butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Impact of N-Methylation on the Lipophilicity of Butanoic Acid Derivatives: A Comparative Guide

Optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a foundational challenge in medicinal chemistry. Among the various physicochemical properties, lipophilicity—quantified as the partition coefficient (LogP)—is a primary driver of passive membrane permeability. As a Senior Application Scientist, I frequently utilize structural modifications to fine-tune this parameter. One of the most robust and widely employed strategies is the N-methylation of amides.

This guide provides an in-depth, objective comparison of how N-methylation impacts the lipophilicity of butanoic acid derivatives (specifically butyramides). By examining the thermodynamic causality behind these changes and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers assessing lipophilicity modulation.

Thermodynamic Causality: The Desolvation Penalty

To understand why N-methylation alters lipophilicity, we must examine the thermodynamics of a molecule transitioning from an aqueous environment (e.g., blood plasma or interstitial fluid) into a hydrophobic lipid bilayer.

Primary amides, such as unmethylated butyramide, possess a nitrogen atom bonded to two hydrogen atoms, acting as two distinct hydrogen bond donors (HBDs). In an aqueous solution, these HBDs form stable, energetically favorable hydrogen bonds with water molecules, creating a tightly bound hydration shell. For the molecule to passively diffuse into a lipid membrane, this hydration shell must be stripped away—a process that incurs a high energetic cost known as the desolvation penalty[1].

When we apply N-methylation to convert a primary amide to a secondary amide (and subsequently to a tertiary amide), two critical physicochemical shifts occur:

  • HBD Masking : Each methylation removes one hydrogen bond donor, directly reducing the strength and extent of the aqueous hydration shell[1].

  • Hydrophobic Bulk Addition : The addition of a non-polar methyl group (+CH3) increases the molecule's inherent hydrophobicity.

Together, these factors drastically lower the desolvation energy, shifting the partitioning equilibrium favorably toward the lipid phase, thereby increasing the LogP.

Caveat for Complex Scaffolds: It is crucial to note that while this linear increase in LogP holds true for simple acyclic molecules like butanoic acid derivatives, the effect can be idiosyncratic in complex macrocycles (e.g., cyclic peptides). If an N-H group is involved in a transannular intramolecular hydrogen bond (IMHB), methylating it can disrupt the IMHB, exposing other polar groups to the solvent and paradoxically decreasing lipophilicity[2].

Comparative Data Analysis: Butyramide Derivatives

To objectively assess this impact, we compare the unmethylated parent compound (butyramide) against its mono- and di-methylated analogs.

CompoundStructure TypeHBD CountExperimental/Computed LogPPermeability Implication
Butyramide Primary Amide2-0.21[3]Highly hydrophilic; poor passive lipid diffusion.
N-Methylbutyramide Secondary Amide1+0.40[4]Balanced amphiphilicity; moderate passive diffusion.
N,N-Dimethylbutyramide Tertiary Amide0+0.88[5]Highly lipophilic; excellent passive lipid diffusion.

As demonstrated, each successive N-methylation of the butanoic acid backbone yields an approximate +0.5 to +0.6 increase in LogP, directly correlating with the systematic removal of hydrogen bond donors.

Alternative Strategies: Fluorination vs. Methylation

While N-methylation is the industry standard for masking HBDs, it adds steric bulk that can sometimes disrupt target binding. An emerging alternative is N-difluoromethylation (N-CF2H). Recent syntheses of N-CF2H amides demonstrate that the difluoromethyl group provides a lipophilicity profile intermediate between N-Me and N-CF3 derivatives[6]. For researchers optimizing butanoic acid derivatives where standard N-methylation causes steric clashes in the binding pocket, N-CF2H substitution offers a viable, tunable alternative for LogP enhancement[6].

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of structural modification and its cascading effects on physicochemical properties.

G Primary Primary Amide (Butyramide) 2 HBDs Methylation1 Single N-Methylation (-1 HBD, +CH3) Primary->Methylation1 Secondary Secondary Amide (N-Methylbutyramide) 1 HBD Methylation1->Secondary Methylation2 Double N-Methylation (-2 HBDs, +2 CH3) Secondary->Methylation2 Desolvation Reduced Aqueous Desolvation Penalty Secondary->Desolvation Tertiary Tertiary Amide (N,N-Dimethylbutyramide) 0 HBDs Methylation2->Tertiary Tertiary->Desolvation Lipophilicity Increased Lipophilicity (Higher LogP) Desolvation->Lipophilicity Permeability Enhanced Passive Membrane Permeability Lipophilicity->Permeability

Mechanistic pathway illustrating the impact of sequential N-methylation on amide lipophilicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, lipophilicity must be empirically verified. Below are two self-validating workflows for quantifying the LogP of butanoic acid derivatives.

Protocol 1: The Shake-Flask Method (OECD 107)

This is the gold standard for direct thermodynamic measurement of LogP. The protocol is designed to be self-validating through the use of multiple phase ratios, ensuring that the calculated partition coefficient is independent of the initial concentration.

  • Phase Saturation (Critical Step) : Stir 1-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation. Causality: Failing to pre-saturate the solvents will cause volume shifts during the assay as water dissolves into octanol and vice versa, skewing the final concentration calculations.

  • Sample Preparation : Dissolve the test compound (e.g., N-methylbutyramide) in the pre-saturated aqueous phase at a concentration well below its solubility limit (e.g., 1 mM).

  • Partitioning : Combine the aqueous sample with pre-saturated 1-octanol in glass vials. Use three distinct phase ratios (e.g., 1:1, 1:2, and 2:1 Octanol:Water). Causality: Consistent LogP values across different ratios validate that the compound is not self-aggregating or forming micelles at the tested concentrations.

  • Equilibration : Mechanically shake the vials for 60 minutes at 25°C ± 1°C. Centrifuge at 3000 x g for 15 minutes to achieve absolute phase separation.

  • Quantification : Extract aliquots from both phases carefully to avoid cross-contamination. Quantify the analyte concentration using LC-MS or UV-Vis spectroscopy.

  • Calculation : LogP=log10​([Analyte]water​[Analyte]octanol​​) .

Protocol 2: RP-HPLC Estimation (OECD 117)

For high-throughput screening of multiple derivatives, Reverse-Phase HPLC offers a rapid estimation of LogP by mimicking the lipid-water partition process on a hydrophobic stationary phase.

  • System Setup : Utilize a standard C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm). The hydrophobic alkyl chains of the stationary phase act as the lipid surrogate.

  • Mobile Phase : Prepare an isocratic mobile phase of 50:50 Methanol:Water, buffered to pH 7.4. Causality: Buffering ensures that any trace ionizable impurities remain in a consistent state, though butanoic amides are neutral at this pH.

  • Calibration Curve : Inject a minimum of six reference compounds with known, literature-validated LogP values (spanning -1 to +3). Record their retention times ( tR​ ).

  • Dead Time Determination : Inject an unretained marker (e.g., thiourea) to measure the column dead time ( t0​ ).

  • Capacity Factor Calculation : For each reference and test compound, calculate the capacity factor ( k ): k=t0​tR​−t0​​ .

  • LogP Derivation : Plot log(k) against the known LogP values of the reference compounds to generate a linear regression model. Interpolate the LogP of the butanoic acid derivatives using their calculated log(k) values. The self-validation of this protocol relies on achieving an R2>0.98 for the calibration curve.

Conclusion

The systematic N-methylation of butanoic acid derivatives provides a highly predictable and effective mechanism for enhancing lipophilicity. By masking hydrogen bond donors and adding hydrophobic bulk, researchers can significantly lower the desolvation penalty, thereby driving passive membrane permeability. Whether validated through rigorous Shake-Flask thermodynamics or high-throughput RP-HPLC, understanding and leveraging this structural modification remains a cornerstone of rational drug design.

References

  • Chembites. "Masked Entry – Increasing cell permeability of large molecules" (Discussing Barlow et al., ACS Chem. Biol. 2020). Available at:[Link]

  • PubChem. "Butyramide | C4H9NO | CID 10927". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "N-Methylbutanamide | C5H11NO | CID 28774". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Butanamide, N,N-dimethyl- | C6H13NO | CID 12973". National Center for Biotechnology Information. Available at:[Link]

  • Journal of the American Chemical Society. "Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides" (2024). Available at:[Link]

  • PubMed Central. "The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer" (2021). Available at:[Link]

Sources

Safety Operating Guide

(2S)-2-(methylamino)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for (2S)-2-(methylamino)butanoic acid

Executive Summary

(2S)-2-(methylamino)butanoic acid (also known as N-methyl-L-alpha-aminobutyric acid) is an unnatural, N-methylated amino acid derivative. Its unique structural properties—specifically the N-methylation—confer increased lipophilicity and resistance to proteolytic degradation. This makes it a critical building block in the synthesis of antibody-drug conjugates (ADCs)[1] and radiopharmaceuticals targeting specific tumor antigens[2]. Because it is a biologically active synthetic compound, proper laboratory handling and disposal are paramount to ensure environmental safety, prevent aquatic toxicity, and maintain stringent regulatory compliance.

Physicochemical Properties & Hazard Assessment

Understanding the physicochemical behavior of (2S)-2-(methylamino)butanoic acid is essential for designing a safe, self-validating disposal system. Do not treat synthetic amino acid derivatives identical to canonical amino acids, as their environmental persistence differs significantly.

PropertyValue/DescriptionCausality for Disposal Protocol
Chemical Class N-methylated aliphatic amino acidAs a synthetic organic compound, it resists standard biological degradation compared to canonical amino acids, necessitating high-temperature incineration[3].
Physical State Solid (Powder/Crystalline)Risk of aerosolization and dust generation requires sealed solid waste containers and wet-wiping for surface decontamination[4].
Solubility Soluble in water and polar organicsAqueous streams cannot be drain-disposed due to potential aquatic toxicity; they must be strictly segregated[4].
Reactivity Stable under standard conditionsCompatible with standard non-halogenated organic and aqueous waste streams, allowing for consolidated liquid waste management[5].

Waste Segregation & Disposal Workflows

Proper segregation is the foundation of chemical waste management. Mixing incompatible waste streams or diluting organic waste with aqueous buffers drastically increases disposal costs and safety risks.

G Start (2S)-2-(methylamino)butanoic acid Waste Generation Solid Solid Waste Stream Start->Solid Liquid Liquid Waste Stream Start->Liquid Unused Unused Powder & Contaminated PPE Solid->Unused Labware Contaminated Glassware Solid->Labware Aqueous Aqueous Solutions (Buffers/Washes) Liquid->Aqueous Organic Organic Solvents (Synthesis/Extraction) Liquid->Organic SolidBin Solid Hazardous Waste Container Unused->SolidBin Rinse Solvent Rinse (Ethanol/Isopropanol) Labware->Rinse Decontamination Labware->SolidBin Disposable items AqBin Aqueous Waste Container Aqueous->AqBin OrgBin Non-Halogenated Organic Waste Organic->OrgBin Rinse->OrgBin Incineration High-Temperature Incineration SolidBin->Incineration EHSTreatment EHS Permitted Disposal AqBin->EHSTreatment Fuel Fuel Blending / Incineration OrgBin->Fuel

Workflow for the segregation, decontamination, and disposal of (2S)-2-(methylamino)butanoic acid.

Experimental Protocols for Disposal & Decontamination

The following step-by-step methodologies ensure that all waste is captured efficiently while minimizing exposure.

Protocol A: Solid Waste Management
  • Collection of Unused/Expired Chemical : Transfer any remaining solid (2S)-2-(methylamino)butanoic acid into a clearly labeled, sealable hazardous waste container. Do not leave the primary container open, as airborne particulates can contaminate the workspace.

  • Disposable Labware : Place all contaminated pipette tips, weigh boats, and microcentrifuge tubes into a designated solid hazardous waste bin[4].

  • Secondary Containment : Ensure the solid waste bin is kept within a secondary containment tray to prevent accidental spread if the primary bin is compromised[5].

  • Validation Step : Verify that the solid waste container is structurally sound and that the lid forms an airtight seal to prevent moisture ingress, which could degrade other co-disposed organic solids.

Protocol B: Liquid Waste Segregation (Aqueous & Organic)
  • Aqueous Waste : Collect all water-based buffers and washes containing the compound. Because synthetic amino acid derivatives can exhibit aquatic toxicity, never dispose of these solutions down the drain unless explicitly permitted by your Environmental Health and Safety (EHS) office following elementary neutralization[4],[6].

    • Validation Step: Verify the pH of the aqueous waste stream using pH strips (target pH 6-8) before sealing the container to ensure chemical compatibility with other collected aqueous lab wastes.

  • Organic Waste : For synthesis workflows (e.g., peptide coupling or ADC conjugation), collect all organic solvent waste (e.g., DMF, DMSO, or alcohols) in a designated non-halogenated organic waste carboy[5].

    • Validation Step: Confirm that no halogenated solvents (like DCM or chloroform) are mixed into this stream. Halogenated waste requires separate processing, and mixing them drastically alters disposal requirements and institutional costs.

  • Decontamination of Reusable Glassware : Rinse contaminated glassware with a suitable polar solvent (e.g., ethanol or isopropanol) to dissolve residual (2S)-2-(methylamino)butanoic acid. Collect this rinsate in the non-halogenated liquid waste container. After this initial solvent rinse, the glassware can be washed following standard laboratory protocols[4].

Protocol C: Spill Management & Surface Decontamination
  • Containment : For solid spills, avoid dry sweeping, which generates inhalable dust. Cover the spill with lightly dampened absorbent paper[4].

  • Collection : Carefully scoop the absorbed material and place it into a designated solid hazardous waste bag.

  • Decontamination : Wipe the affected area with a solvent-dampened cloth (isopropanol is recommended) to ensure all residual chemical is solubilized and removed. Dispose of all cleaning materials as solid hazardous waste[4].

    • Validation Step: Validate decontamination by visually inspecting the surface under direct lighting; ensure no crystalline residue or film remains after the solvent evaporates.

Regulatory Compliance & EHS Integration

Under standard environmental regulations, bulk quantities of contaminated aliphatic compounds and their derivatives are best disposed of via high-temperature incineration[3]. While the EPA provides a "domestic sewage exclusion" that allows for the drain disposal of certain neutralized hazardous wastes[6], this exclusion typically does not apply to biologically active synthetic amino acid derivatives without prior rigorous treatment and explicit EHS authorization.

To maintain compliance, actively manage your chemical inventory using a tracking system (e.g., ChemTracker) to prevent the generation of unknown wastes, enforce a "first in, first out" usage policy, and adhere strictly to your institution's specific hazardous waste pickup schedules[5].

References

  • WO2015095952A1 - Var2csa-drug conjugates, Google Patents.
  • WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof, Google Patents.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds , U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Hazardous Waste Disposal Guide , Northwestern University Research Safety. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(methylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(methylamino)butanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。